molecular formula C13H16N2O2S B15568479 AX20017

AX20017

货号: B15568479
分子量: 264.35 g/mol
InChI 键: VATFNEMGBRWLHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AX20017 is a useful research compound. Its molecular formula is C13H16N2O2S and its molecular weight is 264.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c14-11(16)10-8-3-1-2-4-9(8)18-13(10)15-12(17)7-5-6-7/h7H,1-6H2,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFNEMGBRWLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AX20017: A Targeted Approach to Combating Mycobacterium tuberculosis by Inhibiting the Virulence Factor PknG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB), employs a sophisticated arsenal (B13267) of virulence factors to survive and replicate within host macrophages. One such critical factor is the eukaryotic-like serine/threonine protein kinase G (PknG). The small molecule inhibitor, AX20017, has emerged as a potent and highly selective inhibitor of PknG, demonstrating significant promise as a novel anti-tubercular agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to PknG: A Key Virulence Factor

M. tuberculosis establishes a successful infection by arresting the maturation of the phagosome, the very compartment within macrophages that is designed to destroy invading pathogens. This allows the bacterium to reside and replicate in a protected intracellular niche. PknG plays a pivotal role in this process by blocking the fusion of the mycobacterial phagosome with lysosomes, the degradative organelles of the cell.[1][2] Inhibition of PknG's kinase activity leads to the rapid transfer of mycobacteria to lysosomes, resulting in their degradation and a significant reduction in bacterial viability.[3][4][5][6][7] This makes PknG an attractive target for host-directed therapies aimed at overcoming the bacterium's defense mechanisms.

This compound: A Selective PknG Inhibitor

This compound is a tetrahydrobenzothiophene compound that acts as an ATP-competitive inhibitor of PknG.[8] Extensive screening has revealed that this compound is remarkably selective for mycobacterial PknG, showing no significant activity against a panel of 28 human kinases.[3][4] This high degree of selectivity is crucial for minimizing off-target effects and potential toxicity in a therapeutic context.

Structural Basis of Specificity

The high specificity of this compound for PknG is attributed to the unique topology of the inhibitor's binding pocket within the kinase domain.[3][4][5] X-ray crystallography has revealed that this compound binds deep within the adenosine-binding site of PknG.[3][6][7][9] This pocket is shaped by a distinctive set of amino acid residues that are not conserved in any human kinase.[3][4][5] Mutagenesis of these key residues in PknG leads to a dramatic loss of this compound's inhibitory potency, confirming their importance in the specific recognition of the inhibitor.[3][4][5]

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro and cell-based assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueOrganism/SystemReference
IC50 (PknG) 0.39 µMIn vitro kinase assay[10]
Relative IC50 (PknG) 4.4 ± 1.1 μMIn vitro kinase assay (compared to RO9021)[11]

Mechanism of Action: From Kinase Inhibition to Bacterial Killing

The primary mechanism of action of this compound is the direct inhibition of PknG's phosphotransferase activity. This disruption of PknG function initiates a cascade of events within the host macrophage, ultimately leading to the demise of the intracellular mycobacteria.

Reversal of Phagosome Maturation Arrest

By inhibiting PknG, this compound effectively dismantles the molecular machinery that M. tuberculosis uses to prevent phagosome-lysosome fusion.[1][2][12] This allows the host cell's natural antimicrobial processes to proceed, leading to the delivery of the bacteria to the harsh, acidic environment of the lysosome, which is rich in degradative enzymes.

Enhancing the Efficacy of Existing Anti-TB Drugs

Recent studies have demonstrated that targeting PknG with this compound can enhance the bactericidal activity of frontline anti-tuberculosis drugs.[8] This synergistic effect is likely due to the weakening of the bacterium's defenses, making it more susceptible to the action of other antibiotics. Inhibition of PknG has been shown to reduce the emergence of drug-tolerant mycobacterial populations both in vitro and within infected macrophages.[8]

A proposed workflow for evaluating the synergistic effect of this compound with other anti-TB drugs is depicted below.

G cluster_0 In Vitro Synergy Testing cluster_1 Ex Vivo Macrophage Model Mtb_Culture M. tuberculosis Culture Drug_A Frontline Drug (e.g., INH, RIF) Mtb_Culture->Drug_A This compound This compound Mtb_Culture->this compound Combination Drug A + this compound Mtb_Culture->Combination MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Drug_A->MIC_Determination This compound->MIC_Determination Combination->MIC_Determination FIC_Index Calculate Fractional Inhibitory Concentration (FIC) Index MIC_Determination->FIC_Index Macrophages Infect Macrophages with M. tuberculosis Treatment_Groups Treat with Single Drugs and Combination Macrophages->Treatment_Groups CFU_Enumeration Enumerate Intracellular Colony Forming Units (CFU) Treatment_Groups->CFU_Enumeration Synergy_Assessment Assess Synergy CFU_Enumeration->Synergy_Assessment

Caption: Workflow for assessing the synergy of this compound with frontline anti-TB drugs.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro PknG Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of compounds on PknG activity.

Objective: To quantify the inhibition of PknG kinase activity by this compound.

Methodology:

  • Protein Purification: Recombinant PknG is expressed and purified, often as a fusion protein (e.g., GST-PknG).[1]

  • Kinase Reaction: The kinase reaction is typically performed in a buffer containing purified PknG, a suitable substrate (e.g., the synthetic peptide GAR, derived from a natural PknG substrate), and ATP (often radiolabeled [γ-³²P]ATP or in a luciferase-based ATP detection system).[1][2]

  • Inhibitor Addition: this compound is added to the reaction mixture at varying concentrations.

  • Detection of Phosphorylation:

    • Radiometric Assay: The amount of ³²P incorporated into the substrate is quantified using techniques like SDS-PAGE and autoradiography or scintillation counting.

    • Luminescence-Based Assay: The amount of remaining ATP after the kinase reaction is measured using a luciferase/luciferin system. A decrease in ATP consumption indicates kinase inhibition.[1][2]

  • IC50 Determination: The concentration of this compound that results in 50% inhibition of PknG activity (IC50) is calculated from a dose-response curve.

The general workflow for an in vitro kinase inhibition assay is illustrated below.

G Start Start: Prepare Reaction Mix Add_PknG Add Purified PknG Start->Add_PknG Add_Substrate Add Substrate (e.g., GAR peptide) Add_PknG->Add_Substrate Add_Inhibitor Add this compound (Varying Concentrations) Add_Substrate->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Phosphorylation Measure Substrate Phosphorylation Stop_Reaction->Measure_Phosphorylation Analyze_Data Analyze Data and Determine IC50 Measure_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro PknG kinase inhibition assay.

Macrophage Infection Model

This cell-based assay is crucial for evaluating the effect of PknG inhibition on the intracellular survival of M. tuberculosis.

Objective: To determine the impact of this compound on the survival of M. tuberculosis within host macrophages.

Methodology:

  • Cell Culture: A suitable macrophage cell line (e.g., J774.1 or THP-1) is cultured and seeded in appropriate plates.[1]

  • Bacterial Culture: M. tuberculosis (or a surrogate like M. bovis BCG) is grown to mid-log phase.[1][2]

  • Infection: Macrophages are infected with the mycobacteria at a defined multiplicity of infection (MOI).[1]

  • Treatment: After allowing for phagocytosis, the infected cells are treated with this compound at various concentrations.

  • Intracellular Survival Assessment:

    • Colony Forming Unit (CFU) Enumeration: At different time points post-infection, the macrophages are lysed, and the intracellular bacteria are serially diluted and plated on appropriate agar. The number of CFUs is counted after a suitable incubation period.[2][8]

    • Microscopy: Phagosome-lysosome fusion can be visualized using immunofluorescence microscopy by staining for lysosomal markers (e.g., LAMP1) and fluorescently labeled mycobacteria.[1]

Animal Models of Tuberculosis

In vivo studies are essential to evaluate the therapeutic potential of PknG inhibitors in a whole-organism context.

Objective: To assess the efficacy of targeting PknG in a murine model of tuberculosis.

Methodology:

  • Animal Infection: Mice (e.g., C57BL/6) are infected with M. tuberculosis via aerosol inhalation to establish a lung infection.

  • Drug Administration: After the establishment of a chronic infection, mice are treated with a regimen that may include this compound, frontline anti-TB drugs, or a combination thereof.

  • Efficacy Evaluation:

    • Bacterial Load: At the end of the treatment period, the bacterial burden in the lungs and other organs is determined by CFU enumeration.

    • Histopathology: Lung tissues are examined for pathological changes.

    • Relapse Studies: In the Cornell mouse model of latent TB, treatment is discontinued, and the rate of disease reactivation is monitored to assess the ability of the treatment to achieve sterile cure.[8]

Signaling Pathway of PknG-Mediated Virulence and its Inhibition by this compound

The signaling pathway involving PknG is central to the intracellular survival of M. tuberculosis. The following diagram illustrates this pathway and the point of intervention by this compound.

G cluster_0 M. tuberculosis within Phagosome cluster_1 Intervention by this compound Mtb M. tuberculosis PknG PknG Kinase Mtb->PknG Substrate Host/Bacterial Substrate(s) PknG->Substrate phosphorylates Fusion Phagosome-Lysosome Fusion Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Block Blockage of Phagosome-Lysosome Fusion Phosphorylation->Block Survival Intracellular Survival and Replication Block->Survival This compound This compound This compound->PknG inhibits This compound->PknG Killing Mycobacterial Killing Fusion->Killing

Caption: PknG-mediated signaling pathway and its inhibition by this compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel anti-tubercular therapies. Its highly specific mechanism of action, which targets a key virulence factor of M. tuberculosis, offers a strategy to disarm the bacterium within the host. The ability of this compound to enhance the efficacy of existing drugs is particularly significant in the face of rising antibiotic resistance. Further preclinical studies focusing on the pharmacokinetics, pharmacodynamics, and toxicology of this compound and its analogs are warranted to advance this therapeutic approach towards clinical application. The continued exploration of PknG inhibitors holds great potential for shortening TB treatment durations and improving patient outcomes.

References

An In-depth Technical Guide to the Discovery and Synthesis of the PknG Inhibitor AX20017

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small-molecule inhibitor AX20017, a selective antagonist of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG). PknG is a crucial virulence factor that enables mycobacteria to survive within host macrophages, making it a prime target for novel anti-tuberculosis therapeutics. This document details the quantitative inhibitory data of this compound and related compounds, outlines the experimental protocols used for its characterization, and visualizes the key signaling pathways and workflows involved in its study.

Quantitative Inhibitor Data

The inhibitory potency of this compound against Mtb PknG has been determined through various assays. The following tables summarize the key quantitative data for this compound and other relevant PknG inhibitors for comparative purposes.

Table 1: Inhibitory Activity of this compound against Protein Kinase G (PknG)

CompoundIC50 (μM)Assay TypeReference
This compound 0.39Radiometric ATP Consumptive Assay[1][2]
This compound 0.9Luminescence-based Kinase Assay[3]
This compound 5.49Luciferase-based Kinase Assay[4][5]

Note: Variations in IC50 values can be attributed to different assay conditions, enzyme preparations, and substrate concentrations.

Table 2: Comparative Inhibitory Activity of Other PknG Inhibitors

CompoundRelative IC50 (μM)Assay TypeReference
RO9021 4.4Luminescence-based ADP-Glo Assay
Compound T1 5.8Luminescence-based Kinase Assay
R406 7.98Luciferase-based Kinase Assay
R406f 16.1Luciferase-based Kinase Assay
AZD7762 30.3Luciferase-based Kinase Assay
CYC116 35.1Luciferase-based Kinase Assay

PknG Signaling Pathways

PknG employs several mechanisms to ensure mycobacterial survival within the host. This compound disrupts these pathways by inhibiting the kinase activity of PknG. The diagrams below illustrate the key signaling cascades targeted by this inhibitor.

PknG_Phagosome_Maturation_Inhibition cluster_host Host Macrophage Cytosol cluster_mtb Mycobacterium cluster_inhibitor Therapeutic Intervention Rab7l1_GDP Rab7l1-GDP (Inactive) Rab7l1_GTP Rab7l1-GTP (Active) Rab7l1_GDP->Rab7l1_GTP Activation Phagosome Mycobacterial Phagosome Rab7l1_GTP->Phagosome Recruitment Fusion Phagosome-Lysosome Fusion Phagosome->Fusion Lysosome Lysosome Lysosome->Fusion Degradation Mycobacterial Degradation Fusion->Degradation PknG PknG (Secreted Kinase) PknG->Rab7l1_GDP Inhibits Activation This compound This compound This compound->PknG Inhibits PknG_Metabolism_Regulation cluster_mtb Mycobacterium Metabolism cluster_inhibitor Therapeutic Intervention PknG PknG GarA GarA PknG->GarA Phosphorylates pGarA Phospho-GarA GarA->pGarA Metabolism Glutamate Metabolism (TCA Cycle Link) pGarA->Metabolism Regulates Nutrients Nutrient Availability (Glutamate, Aspartate) Nutrients->PknG Stimulates This compound This compound This compound->PknG Inhibits Inhibitor_Discovery_Workflow Screening High-Throughput Screening (e.g., 55,000 compound library) Hit_ID Hit Identification (e.g., this compound) Screening->Hit_ID Biochem_Assay Biochemical Validation (PknG Kinase Assay, IC50) Hit_ID->Biochem_Assay Selectivity Selectivity Profiling (vs. Human & Mycobacterial Kinases) Biochem_Assay->Selectivity SAR Structure-Activity Relationship (SAR) (Synthesis of Analogs) Biochem_Assay->SAR Cell_Assay Cell-Based Assays (Intracellular Survival, P-L Fusion) Selectivity->Cell_Assay Tox_Assay Host Cell Cytotoxicity Assay (e.g., MTT Assay) Cell_Assay->Tox_Assay Tox_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

The Structural Basis of PknG Inhibition by AX20017: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions underpinning the inhibition of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG) by the specific inhibitor AX20017. PknG is a crucial virulence factor for Mtb, enabling its survival within host macrophages by preventing phagosome-lysosome fusion.[1][2] Consequently, it represents a prime target for novel anti-tuberculosis therapeutics. The small-molecule inhibitor this compound has been identified as a highly selective and potent inhibitor of PknG, leading to the killing of intracellular mycobacteria.[1] This document outlines the quantitative data, experimental methodologies, and key structural insights that define this important drug-target interaction.

Quantitative Inhibition and Structural Data

The interaction between this compound and PknG has been characterized through enzymatic assays and X-ray crystallography. The data reveals a high-affinity interaction that is structurally well-defined.

ParameterValueMethodReference
IC₅₀ (this compound vs. PknG) 0.39 µMIn vitro radioactive kinase assayTargetMol[3]
5.49 µMLuciferase-based kinase assayFrontiers in Cellular and Infection Microbiology[4]
Crystal Structure PknG-AX20017 ComplexX-ray CrystallographyPDB ID: 2PZI[4]
Resolution 2.4 ÅX-ray CrystallographyPNAS[1]
Mutagenesis Effect >50% loss of inhibitory capacityIn vitro radioactive kinase assayPNAS[1]
(PknG-I87S/A92S Mutant)

Note: The variation in IC₅₀ values may be attributed to different experimental conditions, substrates (e.g., myelin basic protein vs. GarA), and detection methods (radiolabeling vs. luminescence) used in the respective assays.

The PknG Signaling Pathway and Point of Inhibition

PknG plays a significant role in Mtb metabolism and virulence by phosphorylating the substrate GarA. This phosphorylation event is a key regulatory node. This compound acts by competitively inhibiting the ATP-binding site of PknG, thus preventing the phosphorylation of GarA and disrupting downstream signaling.

PknG_Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Host Host Macrophage PknG PknG (Protein Kinase G) GarA_phos GarA-P (Phosphorylated at Thr21) PknG->GarA_phos Phosphorylates Phagosome_Lysosome_Fusion Phagosome-Lysosome Fusion PknG->Phagosome_Lysosome_Fusion Blocks GarA_unphos GarA (Unphosphorylated) GarA_unphos->PknG Metabolic_Enzymes Metabolic Enzymes (e.g., KGD, GDH) GarA_unphos->Metabolic_Enzymes Inhibits Metabolism Glutamate Metabolism & Downstream Pathways Metabolic_Enzymes->Metabolism ATP ATP ATP->PknG This compound This compound This compound->PknG Inhibits Mtb_Survival Mtb Survival Phagosome_Lysosome_Fusion->Mtb_Survival

PknG signaling pathway and this compound inhibition point.

Structural Basis of Specificity

The 2.4 Å crystal structure of the PknG-AX20017 complex reveals that the inhibitor is buried deep within the adenosine-binding site.[1] The high specificity of this compound for PknG, with no significant inhibition of human kinases, is conferred by a unique set of amino acid residues that shape the binding pocket.[1]

While the overall fold of the kinase domain is similar to eukaryotic kinases, the this compound binding pocket is shaped by a combination of residues not found in any human kinase.[1] Key interacting residues include those from the conserved kinase domain (Ile-165, Val-179, Gly-236, Ile-292) and, critically, two residues from a unique N-terminal segment, Ile-87 and Ala-92 .[1] This unique constellation of residues creates a narrow, hydrophobic pocket that is almost perfectly complementary to the shape and chemical nature of this compound.[1]

Logical_Relationship Structure PknG Kinase Domain Structure BindingPocket Unique ATP-Binding Pocket Shaped by specific residues Structure->BindingPocket Residues Key Residues: - Conserved: I165, V179, G236, I292 - Unique N-term: I87, A92 BindingPocket->Residues Specificity High Specificity for PknG (No inhibition of human kinases) Residues->Specificity This compound This compound Inhibitor (Shape & Chemical Complementarity) This compound->Specificity Validation Validation of Specificity (>50% loss of inhibition) Specificity->Validation Mutagenesis Site-Directed Mutagenesis (I87S/A92S) Mutagenesis->Residues Mutagenesis->Validation Crystallography_Workflow A Expression & Purification of PknGΔN B Complex Formation (PknGΔN + this compound) A->B C Crystallization Screening (Vapor Diffusion, Sitting Drop) B->C D Crystal Optimization C->D E Data Collection (Synchrotron X-ray Source) D->E F Structure Solution (Single Isomorphous Replacement Anomalous Scattering - SIRAS) E->F G Model Building & Refinement F->G H Structure Validation (PDB ID: 2PZI) G->H

References

The Compound AX20017: A Novel Strategy for Combating Mycobacterial Survival in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global health threat of tuberculosis, caused by Mycobacterium tuberculosis, is exacerbated by the bacterium's remarkable ability to survive and replicate within host macrophages. A key virulence factor in this process is the eukaryotic-like serine/threonine protein kinase G (PknG), which is secreted by mycobacteria to prevent the fusion of phagosomes with lysosomes, thereby creating a protected intracellular niche.[1][2][3] This technical guide explores the mechanism and therapeutic potential of AX20017, a potent and highly selective inhibitor of PknG, in undermining this survival strategy and promoting mycobacterial clearance by macrophages.[4][5]

Mechanism of Action of this compound

This compound is a tetrahydrobenzothiophene compound that acts as a specific inhibitor of PknG. It targets the ATP-binding site of the PknG kinase domain, effectively blocking its enzymatic activity. The specificity of this compound for mycobacterial PknG over human kinases is a critical attribute, suggesting a favorable safety profile. The crystal structure of PknG in complex with this compound reveals that the inhibitor binds deep within the adenosine-binding site. This binding pocket is shaped by a unique set of amino acid residues not found in human kinases, explaining the compound's high selectivity.

By inhibiting PknG, this compound restores the natural host defense mechanism of phagosome-lysosome fusion. This leads to the delivery of the internalized mycobacteria to the degradative environment of the lysosome, resulting in their death. This mechanism circumvents the common modes of antibiotic resistance and offers a novel host-directed therapeutic approach.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity and efficacy of this compound from various studies.

ParameterValueMycobacterial SpeciesCell LineReference
PknG Inhibition
IC₅₀0.39 µM--
Effect on Intracellular Mycobacterial Survival
Reduction in Bacterial Burden40%M. bovis BCGResting Macrophages
Reduction in Bacterial Burden54%M. bovis BCGActivated Macrophages
Selectivity
Activity against human kinasesNo significant effect-28 human kinases

Table 1: Summary of this compound In Vitro Efficacy

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols employed in the study of this compound's effect on mycobacterial survival in macrophages.

Mycobacterial Survival Assay in Macrophages

This protocol is designed to quantify the effect of a compound on the intracellular survival of mycobacteria.

  • Macrophage Culture and Differentiation:

    • Human monocytic cell lines, such as THP-1, are commonly used.

    • Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • To differentiate monocytes into macrophage-like cells, phorbol (B1677699) 12-myristate 13-acetate (PMA) is added to the culture medium at a final concentration of 25-100 ng/mL for 24-48 hours.

  • Mycobacterial Infection:

    • A mid-log phase culture of Mycobacterium bovis BCG or M. tuberculosis is used.

    • The bacterial suspension is opsonized with 10% human serum for 30 minutes at 37°C.

    • Differentiated macrophages are infected with the opsonized mycobacteria at a multiplicity of infection (MOI) of 10 for 2-4 hours.

  • Compound Treatment:

    • After the infection period, extracellular bacteria are removed by washing with phosphate-buffered saline (PBS).

    • Fresh culture medium containing this compound at the desired concentration (e.g., 10 µM) is added to the infected cells.

    • A vehicle control (e.g., DMSO) is run in parallel.

  • Quantification of Intracellular Bacteria:

    • After a 24-hour incubation period with the compound, the macrophages are lysed with a solution of 0.1% saponin (B1150181) or 0.05% SDS in PBS to release the intracellular bacteria.

    • The cell lysates are serially diluted in PBS and plated on Middlebrook 7H10 or 7H11 agar (B569324) plates supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the number of viable intracellular bacteria.

Phagosome-Lysosome Fusion Assay

This assay visualizes the colocalization of mycobacteria-containing phagosomes with lysosomes.

  • Infection and Treatment:

    • Macrophages are seeded on glass coverslips and infected with fluorescently labeled mycobacteria (e.g., expressing GFP or stained with a fluorescent dye).

    • Following infection, the cells are treated with this compound or a vehicle control.

  • Immunofluorescence Staining:

    • At a specified time point (e.g., 24 hours), the cells are fixed with 4% paraformaldehyde.

    • The cells are then permeabilized with 0.1% Triton X-100.

    • To visualize lysosomes, the cells are stained with an antibody against a lysosomal marker protein, such as LAMP-1 (Lysosomal-Associated Membrane Protein 1), followed by a fluorescently labeled secondary antibody.

  • Microscopy and Analysis:

    • The coverslips are mounted on microscope slides and observed using a fluorescence or confocal microscope.

    • The degree of colocalization between the fluorescent mycobacteria and the lysosomal marker is quantified using image analysis software. An increase in colocalization in this compound-treated cells indicates enhanced phagosome-lysosome fusion.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

G Signaling Pathway of PknG Inhibition by this compound cluster_macrophage Macrophage cluster_mycobacterium Mycobacterium Phagosome Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Fuses with Lysosome Lysosome Lysosome->Phagolysosome Mycobacterial Death Mycobacterial Death Phagolysosome->Mycobacterial Death Leads to PknG PknG PknG->Phagosome Inhibits fusion with Lysosome Mycobacterium Mycobacterium Mycobacterium->PknG Secretes This compound This compound This compound->PknG Inhibits

Caption: PknG inhibition by this compound restores phagosome-lysosome fusion.

G Experimental Workflow for Mycobacterial Survival Assay Differentiate THP-1 cells with PMA Differentiate THP-1 cells with PMA Infect with M. bovis BCG (MOI 10) Infect with M. bovis BCG (MOI 10) Differentiate THP-1 cells with PMA->Infect with M. bovis BCG (MOI 10) Wash to remove extracellular bacteria Wash to remove extracellular bacteria Infect with M. bovis BCG (MOI 10)->Wash to remove extracellular bacteria Treat with this compound or Vehicle Treat with this compound or Vehicle Wash to remove extracellular bacteria->Treat with this compound or Vehicle Incubate for 24 hours Incubate for 24 hours Treat with this compound or Vehicle->Incubate for 24 hours Lyse macrophages Lyse macrophages Incubate for 24 hours->Lyse macrophages Plate serial dilutions on 7H11 agar Plate serial dilutions on 7H11 agar Lyse macrophages->Plate serial dilutions on 7H11 agar Incubate and count CFU Incubate and count CFU Plate serial dilutions on 7H11 agar->Incubate and count CFU G Logical Relationship of this compound Action Mycobacterium Mycobacterium PknG PknG Mycobacterium->PknG Produces Macrophage Macrophage Mycobacterial Death Mycobacterial Death Macrophage->Mycobacterial Death Mediates This compound This compound This compound->PknG Inhibits Phagosome Maturation Block Phagosome Maturation Block PknG->Phagosome Maturation Block Causes PknG->Mycobacterial Death Leads to (when inhibited) Mycobacterial Survival Mycobacterial Survival Phagosome Maturation Block->Mycobacterial Survival Enables

References

An In-depth Technical Guide to AX20017 (CAS Number: 329221-38-7): A Selective Inhibitor of Mycobacterium tuberculosis Protein Kinase G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AX20017, with CAS number 329221-38-7, is a potent and highly selective small-molecule inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG). PknG is a crucial virulence factor for Mtb, playing a key role in the pathogen's ability to survive within host macrophages by preventing the fusion of phagosomes with lysosomes. By inhibiting PknG, this compound facilitates the delivery of mycobacteria to the lysosome, leading to their degradation. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound, intended to support further research and drug development efforts targeting tuberculosis.

Chemical and Physical Properties

This compound is a tetrahydrobenzothiophene derivative with the molecular formula C₁₃H₁₆N₂O₂S. Its chemical structure and key properties are summarized in the tables below.

PropertyValue
CAS Number 329221-38-7
Molecular Formula C₁₃H₁₆N₂O₂S
Molecular Weight 264.34 g/mol [1]
IUPAC Name 2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Appearance White to off-white solid
Solubility Soluble in DMSO (32 mg/mL, 121.06 mM)[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of Mtb PknG, a serine/threonine protein kinase. It exhibits potent inhibitory activity against PknG with minimal effect on a wide range of human kinases, highlighting its potential as a specific anti-tubercular agent.

ParameterValue
Target Protein Kinase G (PknG) of Mycobacterium tuberculosis
IC₅₀ 0.39 µM[1]

The primary mechanism of action of this compound involves the inhibition of PknG's kinase activity. PknG is secreted by Mtb into the host macrophage and interferes with the normal process of phagosome maturation. By inhibiting PknG, this compound restores the host cell's ability to eradicate the bacteria through phagosome-lysosome fusion.

Signaling Pathway of PknG Inhibition by this compound

The following diagram illustrates the proposed signaling pathway affected by this compound.

PknG_Pathway cluster_macrophage Macrophage Cytoplasm cluster_inhibition Phagosome Phagosome (containing Mtb) Phagolysosome Phagolysosome (Mtb degradation) Phagosome->Phagolysosome Maturation & Fusion (Restored by this compound) PknG_secreted Secreted PknG Phagosome->PknG_secreted Mtb secretes Lysosome Lysosome Lysosome->Phagolysosome Host_Target Host Cell Target(s) (e.g., components of the phagosome maturation machinery) PknG_secreted->Host_Target Inhibits Host_Target->Lysosome Blocks fusion with This compound This compound This compound->PknG_secreted Inhibits Mtb Mycobacterium tuberculosis Mtb->Phagosome Engulfment

Caption: PknG signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This compound, a substituted 2-aminotetrahydrobenzothiophene, can be synthesized via the Gewald multicomponent reaction. The following is a representative protocol based on established methodologies for similar structures.

Materials:

Procedure:

  • Gewald Reaction to form the 2-aminothiophene intermediate:

    • In a round-bottom flask, combine cyclohexanone (1.0 eq), 2-cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

    • Add a catalytic amount of morpholine (e.g., 0.2 eq) to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours until the reaction is complete (monitored by TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

  • Acylation to yield this compound:

    • Suspend the 2-aminothiophene intermediate (1.0 eq) in dichloromethane (DCM).

    • Add pyridine (1.2 eq) to the suspension and cool the mixture in an ice bath.

    • Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to obtain this compound.

In Vitro PknG Kinase Inhibition Assay

A luminescence-based kinase assay can be used to determine the IC₅₀ of this compound against PknG.

Materials:

  • Recombinant purified Mtb PknG

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • This compound stock solution in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

  • In a white-walled multi-well plate, add the kinase reaction components: PknG, MBP substrate, and the diluted this compound or DMSO control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Macrophage Infection and Mycobacterial Survival Assay

This assay evaluates the effect of this compound on the intracellular survival of Mtb.

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Mycobacterium tuberculosis (e.g., H37Rv)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • 7H11 agar (B569324) plates supplemented with OADC

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Infect the macrophages with Mtb at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).

  • After a few hours of phagocytosis (e.g., 4 hours), wash the cells with PBS to remove extracellular bacteria.

  • Add fresh medium containing various concentrations of this compound or a DMSO control.

  • Incubate the infected cells for a desired period (e.g., 24, 48, or 72 hours).

  • At each time point, lyse the macrophages with lysis buffer to release the intracellular bacteria.

  • Prepare serial dilutions of the lysates in PBS and plate them on 7H11 agar plates.

  • Incubate the plates at 37 °C for 3-4 weeks.

  • Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

  • Compare the CFU counts from this compound-treated wells to the DMSO control to determine the effect on mycobacterial survival.

X-ray Crystallography of PknG-AX20017 Complex

The following protocol is based on the published structure of the PknG-AX20017 complex (PDB ID: 2PZI).

1. Protein Expression and Purification:

  • The gene encoding Mtb PknG (a construct lacking the N-terminal 73 residues was used for crystallization) is cloned into an expression vector (e.g., pET vector with an N-terminal His-tag).

  • The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cells are grown in LB medium at 37 °C to an OD₆₀₀ of ~0.6, and protein expression is induced with IPTG (e.g., 0.1 mM) at a lower temperature (e.g., 20 °C) overnight.

  • Cells are harvested by centrifugation and lysed by sonication in a buffer containing imidazole.

  • The His-tagged PknG is purified from the soluble lysate by nickel-affinity chromatography (Ni-NTA).

  • The protein is further purified by size-exclusion chromatography to obtain a homogenous sample.

2. Crystallization:

  • The purified PknG is concentrated to ~10 mg/mL.

  • This compound is added to the protein solution to a final concentration of ~135 µM.

  • Crystals are grown using the sitting-drop vapor diffusion method at 20 °C. The reservoir solution contains 0.1 M sodium citrate (B86180) pH 5.5, 1.0 M ammonium (B1175870) phosphate, and 0.2 M NaCl.

  • Crystals typically appear within a few days.

3. Data Collection and Structure Determination:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The structure is solved by molecular replacement or experimental phasing methods.

  • The model is built and refined using crystallographic software. For PDB entry 2PZI, data was collected to a resolution of 2.40 Å.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the screening and validation of PknG inhibitors like this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_lead_opt Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (In vitro PknG kinase assay) Compound_Library->HTS Hits Initial Hits HTS->Hits IC50 IC₅₀ Determination Hits->IC50 Selectivity Kinase Selectivity Profiling (against human kinases) IC50->Selectivity Cell_based Cell-based Assays (Macrophage infection model) Selectivity->Cell_based Toxicity Cytotoxicity Assays Cell_based->Toxicity Lead_Compound Lead Compound (e.g., this compound) Toxicity->Lead_Compound SAR Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_vivo In vivo Efficacy Studies (Animal models) ADME_Tox->In_vivo Preclinical_Candidate Preclinical_Candidate In_vivo->Preclinical_Candidate Selection of Preclinical Candidate

Caption: Workflow for PknG inhibitor discovery and development.

References

AX20017 molecular weight and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to AX20017: A Specific Inhibitor of Mycobacterial Protein Kinase G

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the small molecule this compound, a potent and specific inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a key virulence factor.

Core Compound Details

This compound, also known as 2-(Cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, is a cell-permeable tetrahydrobenzothiophene compound. It has been identified as a highly specific inhibitor targeting the ATP-binding site of mycobacterial PknG.[1][2]

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₁₃H₁₆N₂O₂S
Molecular Weight 264.34 g/mol
CAS Number 329221-38-7
Appearance Light brown solid
Solubility Soluble in DMSO (5 mg/mL)
Inhibitory Activity
TargetIC₅₀Reference
Mycobacterial Protein Kinase G (PknG)0.39 µM[3]

This compound demonstrates remarkable selectivity for mycobacterial PknG. Studies have shown that it does not significantly affect the activity of a broad panel of 28 human kinases, highlighting its potential as a specific therapeutic agent with a reduced likelihood of off-target effects.[1][4]

Mechanism of Action: Targeting a Mycobacterial Virulence Factor

Mycobacterium tuberculosis, the causative agent of tuberculosis, employs a sophisticated mechanism to survive within host macrophages. A crucial element of this strategy is the secretion of the eukaryotic-like serine/threonine protein kinase, PknG, into the macrophage phagosome.[1][5] PknG acts to block the fusion of the phagosome with the lysosome, a cellular compartment responsible for degrading pathogens. This inhibition of phagosome-lysosome fusion creates a protected niche for the mycobacteria, allowing them to replicate within the host cell.[1][2][5]

This compound directly counteracts this survival mechanism. By specifically inhibiting the kinase activity of PknG, this compound effectively disables the mycobacterial defense, leading to the rapid transfer of the bacteria to lysosomes for degradation and subsequent killing.[1][2][3]

The structural basis for the high specificity of this compound has been elucidated through X-ray crystallography of the PknG-AX20017 complex (PDB ID: 2PZI).[1][2][6] The inhibitor binds deep within the ATP-binding pocket of the kinase.[1][2] This binding pocket is shaped by a unique combination of amino acid residues not found in any human kinases, which explains the compound's high degree of selectivity.[1][2]

PknG_Inhibition_Pathway cluster_macrophage Macrophage Cytosol cluster_mycobacteria Mycobacteria (within Phagosome) Phagosome Phagosome (containing Mycobacteria) Phagolysosome Phagolysosome (Mycobacterial Degradation) Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome PknG Protein Kinase G (PknG) (Secreted Virulence Factor) PknG->Phagosome Inhibits Fusion This compound This compound This compound->PknG Inhibits

Mechanism of this compound action within a macrophage.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

In Vitro PknG Kinase Assay

This assay quantifies the enzymatic activity of PknG and its inhibition by this compound.

  • Objective: To determine the IC₅₀ of this compound for PknG.

  • Methodology:

    • Recombinant PknG (e.g., 0.5 µg) is incubated in a reaction buffer containing 25 mM Tris (pH 7.5), 2 mM MnCl₂, and 0.5 µCi of radiolabeled [γ-³²P]ATP.[3]

    • The kinase-dead mutant, PknG-K181M, can be included as a substrate for PknG.[1][3]

    • The reaction is performed in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • Reaction mixtures are incubated at 30°C for a set time (e.g., 30 minutes).

    • The reaction is stopped by adding SDS-PAGE loading buffer.

    • Proteins are separated by size using SDS-PAGE.

    • The gel is dried, and the incorporation of the ³²P radiolabel into the substrate is visualized and quantified by autoradiography.[1]

Macrophage Infection and Mycobacterial Survival Assay

This cell-based assay assesses the effect of this compound on the survival of mycobacteria within host macrophages.

  • Objective: To determine if this compound can induce the killing of intracellular mycobacteria.

  • Methodology:

    • A macrophage cell line (e.g., J774 or primary bone marrow-derived macrophages) is seeded in culture plates.

    • Macrophages are infected with a mycobacterial strain, such as M. bovis BCG or a luciferase-expressing strain of M. tuberculosis, for 1-3 hours.[5]

    • Extracellular bacteria are removed by washing.

    • The infected cells are then treated with various concentrations of this compound for a specified period (e.g., 24 hours).[5]

    • After treatment, the macrophages are lysed with a gentle detergent (e.g., saponin) to release intracellular bacteria.

    • The number of viable mycobacteria is quantified by either:

      • Colony-Forming Units (CFU): Serial dilutions of the lysate are plated on appropriate agar (B569324) (e.g., Middlebrook 7H11), and colonies are counted after incubation.[5]

      • Luciferase Assay: For luciferase-expressing strains, the luminescence of the lysate is measured, which is proportional to the number of viable bacteria.[5]

Immunofluorescence Microscopy for Phagosome-Lysosome Fusion

This technique visualizes the localization of mycobacteria within the endocytic pathway of macrophages.

  • Objective: To visually confirm that this compound treatment leads to the delivery of mycobacteria to lysosomes.

  • Methodology:

    • Macrophages are cultured on glass coverslips and infected with fluorescently labeled mycobacteria (or bacteria are subsequently stained).

    • Infection proceeds in the presence or absence of this compound (e.g., 20 µM) for a chase period of 2-3 hours.[5]

    • Cells are fixed with paraformaldehyde, permeabilized with a detergent, and then blocked.

    • The cells are stained with a primary antibody against a lysosomal-associated membrane protein, such as LAMP-1.[5]

    • A fluorescently labeled secondary antibody is used to detect the primary antibody.

    • The coverslips are mounted on slides, and the co-localization of mycobacteria with the LAMP-1 signal is analyzed using fluorescence microscopy.[5] An increase in co-localization indicates enhanced phagosome-lysosome fusion.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis KinaseAssay PknG Kinase Assay (with [γ-³²P]ATP) SDS_PAGE SDS-PAGE & Autoradiography KinaseAssay->SDS_PAGE IC50 Determine IC₅₀ Value SDS_PAGE->IC50 Infection Infect Macrophages with Mycobacteria Treatment Treat with this compound Infection->Treatment Lysis Lyse Macrophages Treatment->Lysis Microscopy Immunofluorescence: Stain for Lysosomes (LAMP-1) Treatment->Microscopy Quantification Quantify Viable Bacteria (CFU or Luciferase) Lysis->Quantification Analysis Analyze Co-localization Microscopy->Analysis

Workflow for in vitro and cell-based characterization of this compound.

References

Unveiling the Solubility Profile of AX20017: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of AX20017, a selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG). Understanding the solubility of this compound is critical for its effective use in research and development, ensuring accurate and reproducible experimental outcomes. This document outlines quantitative solubility data, details experimental protocols for solubility determination, and illustrates the key signaling pathway associated with this compound's mechanism of action.

Core Data: Solubility of this compound

The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO), a common solvent for nonpolar and polar compounds in various biological assays. However, data from different suppliers shows some variability, which is important to consider during experimental design.

SolventConcentration (mg/mL)Molar Concentration (mM)Special ConditionsSource
DMSO32121.06Sonication is recommendedTargetMol[1]
DMSO130491.79Ultrasonic assistance is needed; use of newly opened, hygroscopic DMSO is criticalMedchemExpress[2]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound are not published, a general methodology can be followed based on standard laboratory practices and supplier recommendations.

Objective: To determine the maximum solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • High-purity solvent (e.g., anhydrous DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator or ultrasonic probe

  • Visual inspection equipment (e.g., microscope) or a spectrophotometer

Methodology:

  • Preparation of Supersaturated Solution:

    • Accurately weigh a known amount of this compound powder.

    • Add a specific volume of the chosen solvent to create a concentration higher than the expected solubility.

    • Vortex the mixture vigorously for 2-5 minutes to facilitate initial dissolution.

  • Facilitating Dissolution:

    • As recommended by suppliers, sonicate the mixture.[1][2] For a bath sonicator, place the vial in the bath and sonicate for 15-30 minute intervals. For an ultrasonic probe, use short bursts to avoid overheating the sample.

    • Visually inspect the solution for any remaining solid particles between sonication intervals.

  • Equilibration:

    • Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure that a true equilibrium is reached. Gentle agitation during this period can be beneficial.

  • Separation of Undissolved Solid:

    • Centrifuge the supersaturated solution at high speed to pellet any undissolved this compound.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification of Solubilized Compound:

    • The concentration of this compound in the clear supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectrophotometry if a chromophore is present and a molar extinction coefficient is known.

Mechanism of Action: Signaling Pathway Inhibition

This compound functions as a highly selective inhibitor of Protein Kinase G (PknG), a crucial virulence factor for the intracellular survival of Mycobacterium tuberculosis.[3][4][5][6] PknG is a eukaryotic-like serine/threonine protein kinase that, when secreted by the mycobacteria within host macrophages, prevents the fusion of the phagosome with the lysosome. This inhibition of phagolysosome formation allows the mycobacteria to survive and replicate within the host cell.[7] this compound binds to the ATP-binding pocket of PknG, blocking its kinase activity and thereby preventing the downstream signaling that leads to the blockage of phagosome-lysosome fusion.[3][4][8] This ultimately results in the transfer of the mycobacteria to lysosomes for degradation.[3][6]

AX20017_PknG_Pathway cluster_macrophage Macrophage Cytoplasm Mtb Mycobacterium tuberculosis PknG Secreted PknG Mtb->PknG secretes Phagosome Phagosome PknG->Phagosome targets Lysosome Lysosome Phagosome->Lysosome fusion blocked by PknG Phagosome->Lysosome fusion restored Phagolysosome Phagolysosome (Mycobacterial Degradation) Phagosome->Phagolysosome Lysosome->Phagolysosome This compound This compound This compound->PknG inhibits

Caption: this compound inhibits PknG, restoring phagosome-lysosome fusion.

Experimental Workflow: Solubility Determination

The following diagram outlines the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Known Volume of Solvent weigh->add_solvent vortex Vortex Mixture add_solvent->vortex sonicate Sonicate to Aid Dissolution vortex->sonicate equilibrate Equilibrate at Constant Temperature sonicate->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify this compound Concentration (e.g., HPLC, UV-Vis) collect_supernatant->quantify end End quantify->end

Caption: Workflow for determining the solubility of a compound.

References

Methodological & Application

Application Notes and Protocols for AX20017 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AX20017 is a potent and selective small-molecule inhibitor of Protein Kinase G (PknG) from Mycobacterium tuberculosis, a critical virulence factor for the intracellular survival of the pathogen.[1][2] This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against PknG using a luminescence-based kinase assay. The provided methodologies are intended to guide researchers in accurately assessing the potency of this compound and similar compounds, facilitating drug discovery and development efforts targeting tuberculosis.

Introduction

Mycobacterium tuberculosis employs a sophisticated array of virulence factors to survive and replicate within host macrophages. One such factor is the eukaryotic-like serine/threonine protein kinase, PknG.[3] PknG plays a crucial role in preventing the fusion of phagosomes with lysosomes, thereby creating a protected niche for the mycobacteria.[4][5] Inhibition of PknG has been shown to promote the delivery of mycobacteria to lysosomes, leading to their elimination.[4]

This compound has emerged as a highly specific inhibitor of PknG, binding deep within the ATP-binding pocket of the kinase.[2][6] Its selectivity for mycobacterial PknG over human kinases makes it an attractive candidate for therapeutic development.[1] Accurate and reproducible in vitro kinase assays are essential for characterizing the inhibitory properties of this compound and for the screening of new chemical entities targeting PknG. This protocol details the use of the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced in the kinase reaction, providing a sensitive and reliable measure of kinase activity.

Signaling Pathway of PknG in Mycobacterial Virulence

The signaling pathway involving PknG is central to the intracellular survival of Mycobacterium tuberculosis. Upon infection, the mycobacterium is enclosed in a phagosome within the host macrophage. PknG is secreted into the host cell cytoplasm where it is thought to phosphorylate key host and/or bacterial proteins, ultimately leading to the arrest of phagosome maturation and the avoidance of lysosomal degradation. Inhibition of PknG by this compound blocks this pathway, allowing the phagosome to fuse with the lysosome, resulting in the killing of the mycobacteria.

PknG_Signaling_Pathway cluster_macrophage Macrophage cluster_mycobacterium Mycobacterium Phagosome Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Maturation Lysosome Lysosome Lysosome->Phagolysosome Mtb Mtb PknG PknG Mtb->PknG Secretes PknG->Phagosome This compound This compound This compound->PknG Inhibits

Caption: PknG signaling pathway in mycobacterial virulence.

Quantitative Data Summary

The inhibitory activity of this compound against PknG is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for this compound.

CompoundTarget KinaseSubstrateAssay MethodIC50 (µM)Reference
This compound PknGGarARadiometric/Luminescence0.39[1][7]

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step is the proper preparation of the inhibitor stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of high-quality, anhydrous DMSO. For example, to a 1 mg vial of this compound (Molecular Weight: 264.34 g/mol ), add 378.3 µL of DMSO.

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Kinase Assay for IC50 Determination using ADP-Glo™

This protocol outlines the determination of the IC50 value of this compound against PknG using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials and Reagents:

  • Recombinant PknG enzyme

  • GarA protein (substrate)

  • This compound (10 mM stock in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT

  • ATP solution (10 µM in Kinase Reaction Buffer)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow:

Kinase_Assay_Workflow A Prepare this compound Serial Dilutions C Add this compound/DMSO to Wells A->C B Prepare Kinase Reaction Mix (PknG, GarA, Buffer) D Add Kinase Reaction Mix to Wells B->D C->D E Pre-incubate D->E F Initiate Reaction with ATP E->F G Incubate at 37°C F->G H Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) G->H I Incubate at RT H->I J Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) I->J K Incubate at RT J->K L Measure Luminescence K->L M Data Analysis (Calculate IC50) L->M

Caption: Workflow for the this compound in vitro kinase assay.

Step-by-Step Protocol:

  • Prepare Serial Dilutions of this compound:

    • Perform a serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations. A 10-point, 3-fold serial dilution is recommended, starting from 1 mM.

    • Further dilute each DMSO concentration into the Kinase Reaction Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.

  • Set Up the Kinase Reaction:

    • The final reaction volume will be 25 µL. All additions should be done on ice.

    • Prepare a master mix containing the PknG enzyme (final concentration ~170 nM) and GarA substrate (final concentration ~7 µM) in Kinase Reaction Buffer.

    • In a white, opaque assay plate, add 2.5 µL of each diluted this compound solution or DMSO (for the no-inhibitor control).

    • Add 12.5 µL of the PknG/GarA master mix to each well.

    • Include a "no enzyme" control by adding 12.5 µL of a master mix without PknG.

    • Gently mix the plate and pre-incubate for 10 minutes at room temperature.

  • Initiate the Kinase Reaction:

    • Initiate the reaction by adding 10 µL of 10 µM ATP solution to each well.

    • Mix the plate gently and incubate for 40 minutes at 37°C.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and IC50 Calculation
  • Data Normalization:

    • Subtract the average luminescence signal of the "no enzyme" control from all other readings.

    • Set the average luminescence of the "no inhibitor" (DMSO) control as 100% kinase activity.

    • Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.

  • IC50 Determination:

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of this compound that results in 50% inhibition of PknG activity.

Conclusion

This document provides a comprehensive guide for performing an in vitro kinase assay to determine the inhibitory potency of this compound against its target, PknG. The detailed protocol for the luminescence-based ADP-Glo™ assay offers a robust and sensitive method for academic and industrial researchers. Adherence to this protocol will enable the generation of high-quality, reproducible data, which is crucial for the advancement of novel anti-tubercular therapies targeting PknG.

References

Application Notes and Protocols for AX20017 Cell-Based Assay in Mycobacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs sophisticated strategies to survive within host macrophages. A key virulence factor in this process is the eukaryotic-like serine/threonine protein kinase G (PknG). PknG is secreted by mycobacteria into the host cell cytoplasm, where it actively prevents the fusion of the mycobacteria-containing phagosome with the lysosome, thereby shielding the pathogen from the cell's degradative machinery.[1][2]

AX20017 is a potent and highly selective small-molecule inhibitor of PknG.[3][4] By targeting the ATP-binding site of PknG, this compound effectively blocks its kinase activity. This inhibition restores the natural process of phagosome-lysosome fusion, leading to the destruction of intracellular mycobacteria.[1] These application notes provide a comprehensive guide to utilizing this compound in cell-based assays to study mycobacterial infection and to screen for novel anti-tubercular agents.

Data Presentation

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and its effects on mycobacterial survival in cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound against PknG

ParameterValueReference
IC500.39 µM[3]
IC500.9 µM[5]

Table 2: Effect of this compound on Intracellular Mycobacterial Survival

Cell LineMycobacterial StrainThis compound ConcentrationIncubation TimeReduction in Bacterial ViabilityReference
J774A.1 MacrophagesM. bovis BCG10 µM72 hoursSignificant reduction in CFUs[6]
THP-1 MacrophagesM. bovis BCG10 µM24 hoursInhibition of intracellular growth[7]

Signaling Pathway and Experimental Workflow

PknG Signaling Pathway in Macrophage Infection

The diagram below illustrates the role of PknG in preventing phagosome-lysosome fusion and how this compound counteracts this effect.

PknG_Pathway cluster_macrophage Macrophage Cytoplasm cluster_legend Legend PknG Mycobacterium PknG Rab7l1_GTP Rab7l1-GTP (active) PknG->Rab7l1_GTP | inhibits activation This compound This compound This compound->PknG | inhibits Phagosome Phagosome (containing Mycobacterium) Lysosome Lysosome Phagolysosome Phagolysosome (Mycobacterium degradation) Rab7l1_GDP Rab7l1-GDP (inactive) Phagosome->Rab7l1_GDP recruits Rab7l1_GDP->Rab7l1_GTP GEF-mediated activation Rab7l1_GTP->Lysosome promotes fusion Activation Activation Inhibition Inhibition DrugAction Drug Action

Caption: PknG-mediated inhibition of phagosome-lysosome fusion and its reversal by this compound.

Experimental Workflow for this compound Cell-Based Assay

The following diagram outlines the general workflow for assessing the efficacy of this compound in a macrophage infection model.

Experimental_Workflow A 1. Macrophage Culture & Differentiation (e.g., THP-1) B 2. Infection with Mycobacterium (e.g., M. bovis BCG) A->B C 3. Removal of Extracellular Bacteria B->C D 4. Treatment with This compound (and controls) C->D E 5. Incubation (e.g., 24-72 hours) D->E F 6. Macrophage Lysis E->F G 7. Quantification of Intracellular Bacteria F->G H 8. Data Analysis G->H

Caption: Workflow for the this compound cell-based assay for mycobacterial infection.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for PknG Inhibition by this compound

This protocol is for determining the in vitro inhibitory activity of this compound against PknG.

Materials:

  • Recombinant PknG

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • ATP (including radiolabeled [γ-³²P]ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, recombinant PknG, and MBP.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated MBP using a phosphorimager or autoradiography.

  • Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][8]

Protocol 2: Macrophage Infection and Intracellular Survival Assay

This protocol details the infection of macrophages with mycobacteria and the subsequent assessment of bacterial survival following treatment with this compound.

Materials:

  • Macrophage cell line (e.g., THP-1 or J774A.1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Mycobacterium bovis BCG or Mycobacterium tuberculosis

  • Mycobacterial culture medium (e.g., Middlebrook 7H9 with ADC supplement)

  • This compound

  • Amikacin or gentamicin (B1671437)

  • Sterile PBS

  • 0.1% SDS or 0.1% Triton X-100 in PBS for cell lysis

  • Middlebrook 7H10 or 7H11 agar (B569324) plates

  • Sterile water for serial dilutions

Procedure:

Day 1: Macrophage Seeding and Differentiation (for THP-1 cells)

  • Seed THP-1 monocytes in a 24-well plate at a density of 2 x 10⁵ cells/well.

  • Add PMA to a final concentration of 20-50 ng/mL to induce differentiation into macrophage-like cells.

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

Day 3: Macrophage Infection

  • Wash the differentiated THP-1 cells twice with pre-warmed serum-free medium.

  • Prepare a single-cell suspension of mycobacteria from a mid-log phase culture.

  • Infect the macrophages with mycobacteria at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage).

  • Incubate for 4 hours at 37°C to allow for phagocytosis.[9]

Day 3: Removal of Extracellular Bacteria and this compound Treatment

  • Aspirate the medium and wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

  • Add fresh complete medium containing a low concentration of an aminoglycoside antibiotic (e.g., 50 µg/mL gentamicin or 20 µM amikacin) to kill any remaining extracellular bacteria.[6][7]

  • Add this compound at the desired concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., rifampicin).

  • Incubate the plates at 37°C in a 5% CO₂ incubator.

Day 4-6: Quantification of Intracellular Bacterial Survival

  • At desired time points (e.g., 24, 48, 72 hours post-treatment), wash the cells with PBS.

  • Lyse the macrophages by adding 0.1% SDS or 0.1% Triton X-100 and incubating for 10 minutes at room temperature.

  • Prepare serial dilutions of the cell lysates in sterile water.

  • Plate the dilutions on Middlebrook 7H10 or 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.[10]

  • Compare the CFU counts from this compound-treated wells to the vehicle control to determine the effect on bacterial survival.

Protocol 3: Phagosome-Lysosome Fusion Assay

This assay qualitatively assesses the effect of this compound on the fusion of phagosomes with lysosomes in infected macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1) cultured on glass coverslips

  • Mycobacterium bovis BCG

  • This compound

  • Lysosomal marker (e.g., LysoTracker Red or anti-LAMP-1 antibody)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently labeled secondary antibody (if using anti-LAMP-1)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed J774A.1 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Infect the macrophages with mycobacteria (MOI 10:1) for 30 minutes.[7]

  • Wash to remove extracellular bacteria and add fresh medium.

  • Treat the cells with this compound (e.g., 10 µM) or a vehicle control and incubate for 90 minutes.[7]

  • If using LysoTracker, add it to the medium for the last 30 minutes of incubation.

  • Wash the cells with PBS and fix with 4% paraformaldehyde.

  • If using an anti-LAMP-1 antibody, permeabilize the cells and then incubate with the primary antibody, followed by a fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Observe the cells under a fluorescence microscope. In untreated cells, mycobacteria should reside in phagosomes that do not co-localize with the lysosomal marker. In this compound-treated cells, an increase in the co-localization of mycobacteria with the lysosomal marker indicates the promotion of phagosome-lysosome fusion.[7]

References

Application Notes and Protocols for AX20017 in J774 Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX20017 is a potent and highly specific inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a key virulence factor that allows mycobacteria to survive within host macrophages.[1][2] PknG plays a crucial role in preventing the fusion of phagosomes containing mycobacteria with lysosomes, thereby protecting the bacteria from degradation.[1][3] By inhibiting PknG, this compound promotes phagosome-lysosome fusion, leading to the killing of intracellular mycobacteria.[1] The murine macrophage-like cell line, J774, is a widely used model system to study macrophage functions and host-pathogen interactions, including those involving Mycobacterium tuberculosis. These notes provide detailed protocols and data for the application of this compound in experiments utilizing the J774 cell line.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, targeting the ATP-binding pocket of the PknG kinase domain. This selective inhibition disrupts the signaling cascade that prevents phagolysosome formation, effectively restoring the macrophage's innate ability to clear mycobacterial infections. Studies have shown that this compound is highly selective for mycobacterial PknG and does not significantly affect a panel of 28 archetypal human kinases, highlighting its potential as a specific anti-mycobacterial agent with minimal off-target effects on host cells.

Quantitative Data Summary

The following table summarizes key quantitative data from experiments using this compound in the J774 cell line.

ParameterCell LineValue/ConcentrationExperimental ContextReference
Inhibitor Concentration J774.110 μMPhagosome-lysosome fusion analysis in BCG-infected cells.
Inhibitor Concentration J77420 μMObservation of PMA-treated cells via video microscopy.
Inhibitor Concentration J774Up to 63 μMIn vitro kinase assays of PknG.
Phagocytic Activity J774.1No significant reductionAssessed using fluorescent beads.
Cytotoxicity J774.1Cytotoxicity observed at concentrations > 2 μMMeasured by MTT assay after 24 hours.

Experimental Protocols

Protocol 1: Assessment of Phagosome-Lysosome Fusion in J774 Cells

This protocol details the procedure to assess the effect of this compound on the fusion of mycobacteria-containing phagosomes with lysosomes in J774.1 macrophages.

Materials:

  • J774.1 cell line (ATCC TIB-67)

  • Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Mycobacterium bovis BCG (or other suitable mycobacterial strain) expressing a fluorescent protein (e.g., GFP)

  • This compound (Merck Millipore)

  • Primary antibody: Anti-LAMP1 (CD107a) antibody

  • Secondary antibody: Alexa Fluor conjugated secondary antibody

  • Methanol (B129727) for fixation

  • Phosphate Buffered Saline (PBS)

  • Culture slides or coverslips in multi-well plates

Procedure:

  • Cell Seeding: Seed J774.1 cells onto culture slides or coverslips in 24-well plates at a density that will result in a confluent monolayer for infection. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Infection: Infect the J774.1 cell monolayer with fluorescently labeled mycobacteria at a Multiplicity of Infection (MOI) of 10.

  • Incubation: Incubate for 30 minutes to allow for phagocytosis.

  • Treatment: Wash the cells with warm PBS to remove extracellular bacteria. Add fresh complete growth medium containing 10 μM this compound. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the treated and control cells for 90 minutes at 37°C.

  • Fixation: Wash the cells with PBS and fix with cold methanol for 4 minutes at -20°C.

  • Immunostaining:

    • Wash the fixed cells with PBS.

    • Incubate with a primary antibody against LAMP1 for 45 minutes at room temperature to stain lysosomes.

    • Wash with PBS and incubate with a corresponding fluorescently labeled secondary antibody.

  • Microscopy: Mount the slides/coverslips and observe using a confocal laser scanning microscope.

  • Analysis: Quantify the co-localization of the fluorescent mycobacteria with the LAMP1 signal. An increase in co-localization in the this compound-treated cells compared to the control indicates enhanced phagosome-lysosome fusion. Count at least 100 randomized events per condition.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is for evaluating the cytotoxic effects of this compound on J774.1 cells.

Materials:

  • J774.1 cell line

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed J774.1 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

G cluster_macrophage J774 Macrophage cluster_intervention Experimental Intervention Phagosome Phagosome (containing M. tuberculosis) PknG_secreted Secreted PknG Phagosome->PknG_secreted Mtb secretes Phagolysosome Phagolysosome (Mycobacterial Degradation) Phagosome->Phagolysosome Fusion PknG_secreted->Block Inhibits fusion Lysosome Lysosome Lysosome->Phagolysosome Block->Lysosome This compound This compound This compound->PknG_secreted Inhibits

Caption: this compound inhibits Mtb PknG, promoting phagosome-lysosome fusion.

G start Start culture Culture J774.1 Cells start->culture infect Infect with Mycobacteria (e.g., MOI 10) culture->infect wash1 Wash to Remove Extracellular Bacteria infect->wash1 treat Treat with this compound (e.g., 10 µM) wash1->treat incubate Incubate (e.g., 90 min) treat->incubate fix Fix and Permeabilize Cells incubate->fix stain Immunostain for Markers (e.g., LAMP1) fix->stain analyze Analyze via Microscopy (Confocal) stain->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound efficacy in J774 cells.

References

Application Notes and Protocols for AX20017 in Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX20017 is a potent and highly selective inhibitor of Protein Kinase G (PknG), a critical virulence factor for Mycobacterium tuberculosis (M. tb).[1] Pathogenic mycobacteria, including M. tb and M. bovis Bacillus Calmette-Guérin (BCG), have evolved mechanisms to survive and replicate within host macrophages by preventing the fusion of their phagosome with lysosomes.[2][3] PknG plays a pivotal role in this process by blocking phagosome-lysosome fusion, thereby allowing the bacteria to evade degradation.[2][4] this compound targets the ATP-binding site of the PknG kinase domain, and its application in macrophage infection models leads to the effective delivery of mycobacteria to lysosomes and their subsequent killing.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro macrophage infection models to study mycobacterial pathogenesis and evaluate potential anti-tubercular agents.

Data Presentation

Table 1: Effect of this compound on Mycobacterial Survival in Macrophages
Macrophage TypeMycobacterial StrainThis compound Concentration (µM)Incubation TimeEffect on Bacterial BurdenReference
Resting MacrophagesM. bovis BCG20Not specified40% reduction[5]
Activated MacrophagesM. bovis BCG20Not specified54% reduction[5]
Table 2: Cytotoxicity and Phagocytic Activity of this compound
Cell LineAssayThis compound ConcentrationObservationReference
Differentiated THP-1MTT AssayNot specifiedNo cytotoxicity observed[2]
J774.1MTT Assay> 2 µMCytotoxicity observed with other inhibitors, but not specified for this compound[2]
Differentiated THP-1Phagocytosis AssayHigh concentrationsSlight decrease in phagocytic activity[2]
J774.1Phagocytosis AssayNot specifiedNo significant reduction in phagocytic activity[2]

Experimental Protocols

Preparation of Macrophages

This protocol describes the culture and differentiation of THP-1 human monocytic cells and the maintenance of the J774.1 murine macrophage cell line, both commonly used in mycobacterial infection studies.

1.1. THP-1 Cell Culture and Differentiation:

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Seed THP-1 monocytes at a density of 5 x 105 cells/mL in a suitable culture vessel.

  • Differentiation: To differentiate monocytes into macrophage-like cells, add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 25-100 ng/mL.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator. Adherent, differentiated macrophages will be visible.

  • Resting Phase: After differentiation, replace the PMA-containing medium with fresh culture medium and rest the cells for 24 hours before infection.

1.2. J774.1 Cell Culture:

  • Culture Medium: DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Seed J774.1 cells at a density of 2 x 105 cells/mL.

  • Incubation: Culture the cells at 37°C in a 5% CO2 incubator. Cells should be passaged when they reach 80-90% confluency.

Preparation of Mycobacterial Cultures

This protocol outlines the preparation of mycobacterial cultures for macrophage infection. Note: M. tuberculosis is a BSL-3 pathogen and must be handled in appropriate containment facilities.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80.

  • Inoculation: Inoculate the broth with a frozen stock of the desired mycobacterial strain (e.g., M. tuberculosis H37Rv, M. bovis BCG).

  • Incubation: Grow the culture at 37°C with gentle shaking until it reaches the mid-logarithmic phase (OD600 of 0.6-0.8).

  • Preparation for Infection:

    • Pellet the bacteria by centrifugation.

    • Wash the pellet twice with sterile Phosphate-Buffered Saline (PBS).

    • Resuspend the pellet in macrophage culture medium without antibiotics.

    • To obtain a single-cell suspension, pass the bacterial suspension through a 27-gauge needle several times or sonicate briefly.

    • Estimate the bacterial concentration by measuring the OD600 (an OD600 of 1.0 is approximately 3 x 108 bacteria/mL for M. tb).[6]

Macrophage Infection Protocol

This protocol details the steps for infecting macrophages with mycobacteria and subsequent treatment with this compound.

  • Cell Seeding: Seed differentiated THP-1 or J774.1 cells in appropriate culture plates (e.g., 24-well plates for CFU assays, chamber slides for microscopy) at a density that will result in a confluent monolayer on the day of infection.

  • Infection:

    • Remove the culture medium from the macrophages and replace it with fresh medium containing the prepared mycobacterial suspension at a Multiplicity of Infection (MOI) of 10.[2]

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.[7]

  • Removal of Extracellular Bacteria:

    • After the 4-hour incubation, aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria.[8]

    • Add fresh culture medium containing Amikacin (200 µg/mL) and incubate for 2 hours to kill any remaining extracellular bacteria.

  • This compound Treatment:

    • Wash the cells again with PBS to remove the Amikacin.

    • Add fresh culture medium containing the desired concentration of this compound (e.g., 10 µM).[2] Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

Assessment of Intracellular Bacterial Survival

This protocol describes how to quantify the number of viable intracellular bacteria.

  • Cell Lysis: At each time point, wash the cells with PBS and lyse the macrophages with 0.1% Triton X-100 or Saponin in sterile water for 10 minutes.

  • Serial Dilutions: Prepare serial dilutions of the cell lysates in Middlebrook 7H9 broth with 0.05% Tween 80.

  • Plating: Plate the dilutions onto Middlebrook 7H10 agar (B569324) plates supplemented with 10% OADC.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Colony Forming Unit (CFU) Counting: Count the number of colonies to determine the CFU per milliliter.

Phagosome-Lysosome Fusion Assay

This protocol allows for the visualization of phagosome-lysosome fusion.

  • Cell Seeding: Seed macrophages on glass coverslips or in chamber slides.

  • Infection and Treatment: Infect the cells with GFP-expressing mycobacteria and treat with this compound as described in Protocol 3.

  • Immunofluorescence Staining:

    • At the desired time point (e.g., 90 minutes post-treatment), fix the cells with 4% paraformaldehyde.[2]

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., PBS with 1% BSA).

    • Incubate with a primary antibody against a lysosomal marker, such as LAMP-1.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Mount the coverslips with a mounting medium containing DAPI for nuclear staining.

  • Microscopy: Visualize the cells using a confocal microscope. Co-localization of the GFP-expressing bacteria with the LAMP-1 signal indicates phagosome-lysosome fusion.

Visualizations

G cluster_0 Mycobacterial Survival Pathway cluster_1 This compound Mechanism of Action Mycobacterium Mycobacterium Phagocytosis Phagocytosis Mycobacterium->Phagocytosis Macrophage Macrophage Macrophage->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome PknG PknG Phagosome->PknG releases Phagosome-Lysosome Fusion Block Phagosome-Lysosome Fusion Block PknG->Phagosome-Lysosome Fusion Block Mycobacterial Survival Mycobacterial Survival Phagosome-Lysosome Fusion Block->Mycobacterial Survival This compound This compound PknG_inhibited PknG This compound->PknG_inhibited inhibits Phagosome-Lysosome Fusion Phagosome-Lysosome Fusion PknG_inhibited->Phagosome-Lysosome Fusion allows Mycobacterial Killing Mycobacterial Killing Phagosome-Lysosome Fusion->Mycobacterial Killing

Caption: Signaling pathway of this compound in macrophages.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_macro Prepare Macrophages (THP-1 or J774.1) infection Infect Macrophages (MOI=10, 4h) prep_macro->infection prep_myco Prepare Mycobacteria (e.g., M. tb H37Rv) prep_myco->infection wash_extra Wash Extracellular Bacteria infection->wash_extra ax_treatment Treat with this compound wash_extra->ax_treatment cfu Intracellular Survival (CFU Assay) ax_treatment->cfu fusion Phagosome-Lysosome Fusion (Microscopy) ax_treatment->fusion cytotoxicity Cytotoxicity (MTT Assay) ax_treatment->cytotoxicity

Caption: Experimental workflow for macrophage infection assays with this compound.

References

Application Notes and Protocols for AX20017 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX20017 is a potent and highly selective small-molecule inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a key virulence factor that promotes the survival of mycobacteria within host macrophages.[1][2][3] By inhibiting PknG, this compound facilitates the fusion of phagosomes with lysosomes, leading to the degradation of intracellular mycobacteria.[2][4] This makes this compound a valuable tool for studying mycobacterial pathogenesis and a potential starting point for the development of novel anti-tuberculosis therapies. These application notes provide detailed protocols for determining the effective concentration of this compound in macrophage cell lines and assessing its impact on intracellular mycobacterial survival and host cell viability.

Mechanism of Action

This compound specifically targets the ATP-binding site of Mtb PknG, inhibiting its kinase activity. PknG is secreted by Mtb into the host cell cytosol, where it interferes with the normal process of phagosome maturation. One of its mechanisms involves modulating the function of host proteins like Rab7l1 to prevent the fusion of the mycobacteria-containing phagosome with the lysosome. By inhibiting PknG, this compound restores this process, leading to the destruction of the intracellular bacteria. This compound has been shown to be highly selective for mycobacterial PknG and does not significantly inhibit a panel of human kinases, indicating a low potential for off-target effects in mammalian cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 ValueReference
Mtb Protein Kinase G (PknG)Kinase Assay0.39 µM
Mtb PknGLuciferase-based Kinase Assay5.49 µM
Table 2: Effective Concentrations of this compound in Cell Culture Models
Cell LineApplicationConcentration RangeOutcomeReference
THP-1 (human macrophages)Inhibition of intracellular Mtb H37Rv survival1 µM - 10 µMSignificant decrease in intracellular bacterial viability after 24 and 48 hours.
J774 (murine macrophages)Inhibition of intracellular mycobacterial survival20 µMEffective killing of intracellular mycobacteria.
THP-1 (human macrophages)Cytotoxicity assessmentUp to 10 µMNo adverse effects on cell viability observed at 3, 24, and 48 hours.
J774 (murine macrophages)Cytotoxicity assessmentNot specified, but implied to be non-toxic at effective concentrationsNo significant cytotoxicity observed.

Experimental Protocols

Protocol 1: Intracellular Mycobacterial Survival Assay in THP-1 Macrophages

This protocol details the steps to assess the efficacy of this compound in reducing the survival of Mycobacterium tuberculosis within THP-1-derived macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) (optional, for routine cell culture but not during infection)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • Middlebrook 7H9 broth with ADC supplement

  • This compound

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Sterile water

  • Triton X-100

  • Middlebrook 7H10 agar (B569324) plates with OADC supplement

  • Sterile tissue culture plates (24-well)

Procedure:

  • THP-1 Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 2 x 10^5 cells per well in a 24-well plate in 1 mL of complete RPMI-1640 medium.

    • Differentiate the monocytes into macrophages by adding PMA to a final concentration of 50 nM.

    • Incubate for 48-72 hours to allow for adherence and differentiation.

  • Preparation of Mycobacteria:

    • Grow M. tuberculosis in Middlebrook 7H9 broth until mid-log phase.

    • Wash the bacterial culture with PBS and resuspend in RPMI-1640 without antibiotics.

    • Break up bacterial clumps by passing the suspension through a syringe with a 27-gauge needle several times.

    • Adjust the bacterial suspension to the desired concentration (e.g., by measuring optical density at 600 nm).

  • Infection of Macrophages:

    • Wash the differentiated THP-1 macrophages twice with warm PBS.

    • Infect the macrophages with the prepared M. tuberculosis suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per 1 macrophage) in antibiotic-free RPMI-1640 with 10% FBS.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

    • After incubation, remove the extracellular bacteria by washing the cells three times with warm PBS.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a DMSO-only vehicle control.

    • Add 1 mL of the medium containing the different concentrations of this compound or vehicle control to the infected macrophages.

    • Incubate for the desired time points (e.g., 24, 48, or 72 hours).

  • Enumeration of Intracellular Bacteria:

    • At each time point, aspirate the medium from the wells.

    • Lyse the macrophages by adding 500 µL of 0.1% Triton X-100 in sterile water to each well and incubating for 10 minutes at room temperature.

    • Prepare serial dilutions of the cell lysates in sterile PBS.

    • Plate the dilutions onto Middlebrook 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the Colony Forming Units (CFU) to determine the number of viable intracellular bacteria.

Protocol 2: Host Cell Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the potential cytotoxic effects of this compound on the macrophage host cells.

Materials:

  • J774 or THP-1 cell line

  • Complete culture medium (DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding:

    • Seed J774 or differentiated THP-1 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • After the incubation, add 100 µL of solubilization buffer to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Visualizations

PknG_Signaling_Pathway This compound Mechanism of Action cluster_macrophage Macrophage Cytoplasm cluster_mtb Mycobacterium tuberculosis Phagosome Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Mtb_Degradation Mycobacterial Degradation Phagolysosome->Mtb_Degradation Rab7l1_GDP Rab7l1-GDP (inactive) Rab7l1_GTP Rab7l1-GTP (active) Rab7l1_GDP->Rab7l1_GTP Activation Rab7l1_GTP->Phagosome Recruitment PknG PknG PknG->Rab7l1_GDP Blocks Activation This compound This compound This compound->PknG Inhibits

Caption: this compound inhibits Mtb PknG, restoring phagosome-lysosome fusion.

experimental_workflow Intracellular Mtb Survival Assay Workflow Start Start Differentiate_THP1 Differentiate THP-1 cells with PMA (48-72h) Start->Differentiate_THP1 Infect_Macrophages Infect macrophages with Mtb (MOI 10, 4h) Differentiate_THP1->Infect_Macrophages Wash Wash to remove extracellular bacteria Infect_Macrophages->Wash Treat Treat with this compound or Vehicle Control Wash->Treat Incubate Incubate for 24h, 48h, 72h Treat->Incubate Lyse Lyse macrophages Incubate->Lyse Plate Plate serial dilutions on 7H10 agar Lyse->Plate Count_CFU Incubate and Count CFUs Plate->Count_CFU End End Count_CFU->End

Caption: Workflow for assessing this compound efficacy against intracellular Mtb.

References

Application Note: Determination of AX20017 IC50 for Mycobacterium tuberculosis PknG

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of AX20017, a potent and selective inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG).

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on a sophisticated array of virulence factors to survive within host macrophages. One such critical factor is the eukaryotic-like serine/threonine protein kinase, PknG.[1][2][3] PknG plays a pivotal role in preventing the fusion of the mycobacterial phagosome with lysosomes, thereby shielding the bacteria from degradation and promoting intracellular survival.[2][4] Inhibition of PknG has been shown to result in the transfer of mycobacteria to lysosomes, leading to their elimination.

This compound is a small-molecule inhibitor that has demonstrated high selectivity for PknG. It binds deep within the ATP-binding pocket of the PknG kinase domain, a site shaped by a unique set of amino acid residues not found in human kinases, which accounts for its specificity. Determining the IC50 value of this compound is a crucial step in characterizing its potency and is fundamental for further drug development efforts targeting Mtb.

Quantitative Data Summary

The inhibitory potency of this compound against PknG has been determined using various kinase assay formats. The reported IC50 values are summarized in the table below.

CompoundTargetReported IC50 (μM)Assay MethodReference
This compoundPknG0.39In vitro kinase assay
This compoundPknG0.9Relative IC50 from in vitro assay
This compoundPknG5.49Luciferase-based kinase assay

PknG Signaling Pathway in Macrophage Survival

The following diagram illustrates the role of PknG in the survival of Mycobacterium tuberculosis within a host macrophage. PknG secretion by the bacterium into the host cell cytoplasm inhibits the maturation of the phagosome and its fusion with the lysosome, a critical step for bacterial killing. Inhibition of PknG by this compound restores this process, leading to mycobacterial degradation.

PknG_Pathway PknG-Mediated Inhibition of Phagosome-Lysosome Fusion cluster_macrophage Macrophage Cytoplasm cluster_mtb Mycobacterium cluster_drug Therapeutic Intervention Phagosome Phagosome Fusion Phagosome->Fusion Lysosome Lysosome Lysosome->Fusion Phagolysosome Phagolysosome Fusion->Phagolysosome Fusion Mtb_Degradation Mycobacterial Degradation Phagolysosome->Mtb_Degradation Mtb M. tuberculosis PknG PknG Mtb->PknG Secretes PknG->Fusion Inhibits This compound This compound This compound->PknG Inhibits

Caption: PknG's role in mycobacterial survival and this compound's mechanism of action.

Experimental Protocols

Several methods can be employed to determine the IC50 of this compound for PknG. Below are protocols for a radiometric kinase assay and a luminescence-based kinase assay.

Protocol 1: Radiometric Kinase Assay

This protocol is based on the incorporation of radiolabeled phosphate (B84403) ([γ-32P]ATP or [γ-33P]ATP) into a substrate by PknG.

Materials:

  • Recombinant PknG enzyme

  • This compound (dissolved in DMSO)

  • PknG substrate (e.g., recombinant GarA or Myelin Basic Protein - MBP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM MnCl2)

  • [γ-32P]ATP or [γ-33P]ATP

  • ATP solution

  • 96-well plates

  • SDS-PAGE equipment and reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. A common concentration range to test is from 5 x 10-5 M to 1.5 x 10-10 M.

  • Set up the kinase reaction: In a 96-well plate, combine the following components in the kinase reaction buffer:

    • Recombinant PknG enzyme (e.g., 0.5 µg).

    • PknG substrate (e.g., GarA or MBP).

    • Varying concentrations of this compound. Include a DMSO-only control (vehicle control).

  • Initiate the reaction: Add a mixture of cold ATP and [γ-32P]ATP (e.g., 0.5 μCi) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Analyze phosphorylation: Separate the reaction products by SDS-PAGE.

  • Detect and quantify: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize and quantify the incorporation of the radiolabel into the substrate.

  • Data analysis:

    • Determine the band intensity corresponding to the phosphorylated substrate for each this compound concentration.

    • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant PknG enzyme

  • This compound (dissolved in DMSO)

  • PknG substrate (e.g., GarA or MBP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 2 mM MnCl2)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates suitable for luminescence readings

  • Luminometer

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO.

  • Set up the kinase reaction: In a white, opaque 96-well plate, add the following to the kinase reaction buffer:

    • Recombinant PknG enzyme.

    • PknG substrate (e.g., GarA, with a kinase:substrate ratio of 1:25).

    • Varying concentrations of this compound and a DMSO-only control.

  • Initiate the reaction: Add ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measure remaining ATP: Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This reagent will lyse the components and generate a luminescent signal proportional to the amount of ATP present.

  • Read luminescence: Incubate as recommended by the manufacturer and then measure the luminescence using a plate-reading luminometer.

  • Data analysis:

    • The luminescent signal is inversely proportional to PknG activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 of this compound against PknG.

IC50_Workflow prep Prepare Reagents (PknG, this compound, Substrate, Buffers) dilute Create Serial Dilutions of this compound prep->dilute setup Set Up Kinase Reactions in 96-well Plate dilute->setup initiate Initiate Reaction with ATP ([γ-32P]ATP for Radiometric Assay) setup->initiate incubate Incubate at 37°C initiate->incubate detect Detect Kinase Activity (Radiolabel Incorporation or ATP Depletion) incubate->detect analyze Data Analysis detect->analyze plot Plot % Inhibition vs. [this compound] analyze->plot calculate Calculate IC50 using Sigmoidal Curve Fit plot->calculate

Caption: General workflow for determining the IC50 of this compound for PknG.

Conclusion

The protocols described provide a robust framework for the accurate determination of the IC50 value of this compound against M. tuberculosis PknG. The high potency and selectivity of this compound make it a valuable tool for studying PknG function and a promising lead compound for the development of novel anti-tuberculosis therapeutics. Adherence to detailed and consistent experimental protocols is essential for generating reliable and reproducible data in the evaluation of PknG inhibitors.

References

Application Notes and Protocols for AX20017 in Phagosome-Lysosome Fusion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX20017 is a potent and highly selective small-molecule inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a critical virulence factor that enables the survival of mycobacteria within host macrophages.[1][2][3][4] PknG actively suppresses the fusion of phagosomes with lysosomes, a key cellular process for the degradation of internalized pathogens.[2] By inhibiting PknG, this compound effectively restores the natural process of phagosome maturation, leading to the formation of phagolysosomes and subsequent elimination of the entrapped mycobacteria. This makes this compound an invaluable tool for studying the molecular mechanisms of phagosome-lysosome fusion and for the development of novel anti-tubercular therapeutics.

These application notes provide detailed protocols and guidelines for utilizing this compound to investigate phagosome-lysosome fusion in a research setting.

Mechanism of Action

This compound specifically targets the ATP-binding pocket of Mtb PknG. The inhibition of PknG by this compound prevents the kinase from interfering with host cell signaling pathways that govern phagosome maturation. A key target of PknG is the Rab7l1 signaling pathway. PknG interacts with the inactive, GDP-bound form of Rab7l1, preventing its conversion to the active, GTP-bound state. This inhibition of Rab7l1 activation blocks its recruitment to the phagosome, which is a critical step for the subsequent recruitment of other essential maturation factors like Rab7 and LAMP1, ultimately halting the fusion with lysosomes. This compound, by inhibiting PknG, allows for the proper activation and recruitment of Rab7l1 to the phagosome, thereby restoring the fusion process.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published studies.

ParameterValueCell Line/SystemReference
IC₅₀ for PknG 0.39 µMIn vitro kinase assay
IC₅₀ for PknG 0.9 µMIn vitro kinase assay
IC₅₀ for PknG 5.49 µMLuciferase-based kinase assay
Effect on Mtb Intracellular Survival Significant decrease at 1 µM and 10 µMTHP-1 derived macrophages
Toxicity No adverse effects at 10 µMTHP-1 macrophages

Signaling Pathway of PknG in Phagosome-Lysosome Fusion

The following diagram illustrates the signaling pathway through which Mtb PknG inhibits phagosome-lysosome fusion and how this compound reverses this effect.

PknG_Signaling_Pathway cluster_Phagosome Phagosome Maturation cluster_HostCell Host Cell Cytosol cluster_Mtb Mycobacterium tuberculosis Phagosome Phagosome Phagolysosome Phagolysosome (Mtb degradation) Phagosome->Phagolysosome Fusion Rab7l1_GDP Rab7l1-GDP (Inactive) Rab7l1_GTP Rab7l1-GTP (Active) Rab7l1_GDP->Rab7l1_GTP Activation Rab7l1_GTP->Phagosome Recruitment Mtb Mtb PknG PknG Mtb->PknG Secretes PknG->Rab7l1_GDP Inhibits Activation This compound This compound This compound->PknG

Caption: PknG inhibits Rab7l1 activation, blocking phagosome fusion. This compound inhibits PknG, restoring fusion.

Experimental Protocols

Here are detailed protocols for key experiments to study the effect of this compound on phagosome-lysosome fusion.

Protocol 1: LysoTracker Staining to Monitor Phagosome Acidification

This protocol uses LysoTracker, a fluorescent acidotropic probe, to label and track acidic organelles like lysosomes. Co-localization of LysoTracker with phagocytosed particles indicates fusion.

Materials:

  • Macrophage cell line (e.g., J774, RAW 264.7, or THP-1)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Fluorescently labeled particles (e.g., FITC-Zymosan or fluorescent latex beads)

  • LysoTracker Red DND-99

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed macrophages on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.

  • This compound Treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) in complete medium for 1-2 hours.

  • Phagocytosis: Add fluorescently labeled particles to the cells at a suitable multiplicity of infection (MOI) or particle-to-cell ratio. Incubate for 30-60 minutes to allow for phagocytosis.

  • Wash: Gently wash the cells three times with pre-warmed PBS to remove non-internalized particles.

  • Chase: Add fresh complete medium containing this compound or vehicle control and incubate for various time points (e.g., 30, 60, 120 minutes) to allow for phagosome maturation.

  • LysoTracker Staining: During the last 30-60 minutes of the chase period, add LysoTracker Red to the medium at a final concentration of 50-75 nM and incubate.

  • Fixation: Wash the cells twice with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips on glass slides using mounting medium with DAPI, and seal.

  • Image Analysis: Acquire images using a fluorescence microscope. Quantify the co-localization of the fluorescent particles with LysoTracker Red signal. An increase in co-localization in this compound-treated cells compared to the control indicates enhanced phagosome-lysosome fusion.

Protocol 2: DQ-BSA Assay for Phagosomal Proteolytic Activity

This assay uses DQ-BSA, a self-quenched substrate for proteases. Upon delivery to the degradative environment of the phagolysosome, DQ-BSA is cleaved, resulting in a fluorescent signal.

Materials:

  • Macrophage cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • DQ Red BSA

  • Particles for opsonization (e.g., latex beads)

  • IgG for opsonization

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Particle Preparation: Opsonize latex beads with IgG according to standard protocols. Covalently couple DQ Red BSA to the opsonized beads.

  • Cell Seeding: Seed macrophages in a 96-well plate (for plate reader analysis) or on glass-bottom dishes (for microscopy). Culture overnight.

  • This compound Treatment: Pre-treat the cells with this compound or vehicle control for 1-2 hours.

  • Phagocytosis: Add the DQ-BSA-coated beads to the cells and incubate for 1-2 hours.

  • Analysis:

    • Microscopy: Wash the cells with PBS and visualize the fluorescence signal. Increased red fluorescence within the cells treated with this compound indicates enhanced proteolytic activity in the phagolysosomes.

    • Plate Reader: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader. Higher fluorescence readings in this compound-treated wells suggest increased phagosome-lysosome fusion.

Experimental Workflow

The following diagram outlines a general workflow for studying the effect of this compound on phagosome-lysosome fusion.

Experimental_Workflow start Start cell_culture 1. Culture Macrophages start->cell_culture treatment 2. Treat with this compound (or vehicle control) cell_culture->treatment phagocytosis 3. Induce Phagocytosis (e.g., fluorescent beads, Mtb) treatment->phagocytosis maturation 4. Allow Phagosome Maturation (Chase period) phagocytosis->maturation assay 5. Phagosome-Lysosome Fusion Assay maturation->assay data_acquisition 6. Data Acquisition (Microscopy/Flow Cytometry) assay->data_acquisition analysis 7. Data Analysis (Quantify fusion/co-localization) data_acquisition->analysis end End analysis->end

Caption: General workflow for assessing the impact of this compound on phagosome-lysosome fusion.

References

Application Notes and Protocols for AX20017 as a Tool Compound in PknG Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX20017 is a potent and highly selective small-molecule inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a eukaryotic-like serine/threonine protein kinase essential for mycobacterial survival within host macrophages.[1][2][3] PknG acts as a crucial virulence factor by preventing the fusion of mycobacteria-containing phagosomes with lysosomes, thereby shielding the pathogen from degradation.[2][3][4][5] this compound specifically targets the ATP-binding site of PknG, leading to the restoration of phagosome-lysosome fusion and subsequent killing of intracellular mycobacteria.[1][5][6][7] This compound has demonstrated no significant activity against a panel of human kinases, highlighting its specificity and potential as a research tool and a lead compound for novel anti-tuberculosis therapies.[1][8] Furthermore, this compound has been shown to be effective in reducing mycobacterial survival in in vitro models of latency and can enhance the efficacy of frontline anti-TB drugs.[6][9]

These application notes provide a comprehensive overview of this compound's biochemical and cellular activities, along with detailed protocols for its use in PknG research.

Data Presentation

Biochemical and Cellular Activity of this compound
ParameterValueSpecies/SystemReference
IC50 (PknG) 0.39 µMMycobacterium tuberculosis[6][10]
Selectivity No significant inhibition of 28 archetypical human kinasesHuman[1][3]
Mechanism of Action ATP-competitive inhibitorMycobacterium tuberculosis PknG[9]
Cellular Effect Blocks inhibition of phagosome-lysosome fusionMacrophages infected with M. tuberculosis[2][3][4]
Intracellular Activity Dose-dependent killing of intracellular M. tuberculosisMacrophages[6]
In Vitro Growth Inhibition No significant inhibition of mycobacterial growth in cultureMycobacterium tuberculosis[6]
Effect in Latency Models Reduces mycobacterial survival in nutrient starvation and hypoxia modelsMycobacterium tuberculosis[6][9]

Signaling Pathway

The serine/threonine protein kinase PknG plays a pivotal role in regulating the metabolism and virulence of Mycobacterium tuberculosis. A key substrate of PknG is GarA, a protein that controls the flow of metabolites into the tricarboxylic acid (TCA) cycle.[11][12] Phosphorylation of GarA by PknG modulates its regulatory activity. Within the host macrophage, PknG is secreted by Mtb into the phagosome and acts to block the fusion of the phagosome with the lysosome, a critical step for mycobacterial survival. This compound inhibits the kinase activity of PknG, thereby preventing the phosphorylation of its substrates and disrupting its ability to interfere with phagolysosome formation.

PknG_Signaling_Pathway cluster_macrophage Macrophage Cytosol PknG PknG GarA GarA PknG->GarA Phosphorylation Phagosome Phagosome PknG->Phagosome Blocks Fusion Metabolism Metabolic Regulation (TCA Cycle) GarA->Metabolism Regulation Lysosome Lysosome Phagosome->Lysosome Phagolysosome Phagolysosome (Mycobacterial Degradation) Lysosome->Phagolysosome This compound This compound This compound->PknG Inhibition Mtb Mycobacterium tuberculosis Mtb->PknG Secretes

PknG signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro PknG Kinase Assay using ADP-Glo™

This protocol is adapted from commercially available luminescent ADP detection assays and published methodologies.[13] It is designed to measure the kinase activity of PknG by quantifying the amount of ADP produced in the enzymatic reaction and can be used to determine the IC50 of this compound.

Materials:

  • Recombinant PknG enzyme

  • GarA (or a suitable peptide substrate)

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl2, 1 mM DTT, pH 7.4)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In a white multi-well plate, add the following components in order:

      • Kinase reaction buffer

      • This compound dilution or DMSO control

      • Substrate (GarA)

      • PknG enzyme

    • Initiate the reaction by adding ATP.

    • The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the reaction plate at 37°C for 40 minutes.[13]

  • ATP Depletion: Add ADP-Glo™ Reagent (equal volume to the kinase reaction) to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent (twice the volume of the initial kinase reaction) to each well. This reagent converts the ADP generated into ATP and provides the substrate for luciferase.

  • Luminescence Measurement: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the positive control (DMSO-treated) to calculate the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare this compound Serial Dilutions B Set up Kinase Reaction (PknG, Substrate, this compound) A->B C Initiate with ATP and Incubate (37°C, 40 min) B->C D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E Incubate (RT, 40 min) D->E F Add Kinase Detection Reagent (Convert ADP to ATP) E->F G Incubate (RT, 30-60 min) F->G H Measure Luminescence G->H I Calculate % Inhibition and IC50 H->I

Workflow for the in vitro PknG kinase assay.
Macrophage Infection and Intracellular Survival Assay

This protocol describes the infection of a macrophage cell line (e.g., J774 or THP-1) with Mycobacterium tuberculosis and the subsequent treatment with this compound to assess its effect on intracellular bacterial survival.

Materials:

  • Macrophage cell line (e.g., J774A.1 or PMA-differentiated THP-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Mycobacterium tuberculosis H37Rv (or other suitable strain)

  • Middlebrook 7H9 broth and 7H11 agar (B569324)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 0.05% Sodium dodecyl sulfate (B86663) (SDS) in water

  • Sterile water

  • Tissue culture plates (24- or 96-well)

Procedure:

  • Macrophage Seeding: Seed macrophages into tissue culture plates at a suitable density and allow them to adhere overnight.

  • Bacterial Preparation: Grow M. tuberculosis to mid-log phase in 7H9 broth. Before infection, wash the bacteria with PBS and resuspend in cell culture medium without antibiotics. Disperse bacterial clumps by passing the suspension through a syringe with a 27-gauge needle.

  • Macrophage Infection:

    • Remove the culture medium from the adherent macrophages and replace it with the bacterial suspension at a multiplicity of infection (MOI) of 1-10.

    • Incubate for 2-4 hours to allow for phagocytosis.

    • Wash the cells 2-3 times with warm PBS to remove extracellular bacteria.

  • This compound Treatment: Add fresh culture medium containing various concentrations of this compound or a DMSO control to the infected macrophages.

  • Incubation: Incubate the plates for 24-72 hours.

  • Cell Lysis and Bacterial Plating:

    • At the desired time points, aspirate the medium and wash the cells with PBS.

    • Lyse the macrophages by adding 0.05% SDS solution and incubating for 10 minutes at room temperature.

    • Neutralize the SDS by adding culture medium.

    • Prepare serial dilutions of the cell lysates in sterile water.

    • Plate the dilutions onto 7H11 agar plates.

  • Colony Forming Unit (CFU) Enumeration: Incubate the plates at 37°C for 3-4 weeks. Count the colonies to determine the number of viable intracellular bacteria.

Phagosome-Lysosome Fusion Assay

This assay visualizes the co-localization of mycobacteria-containing phagosomes with lysosomes in macrophages treated with this compound.

Materials:

  • Same as for the macrophage infection assay

  • Fluorescently labeled M. tuberculosis (e.g., expressing GFP) or a dye to label mycobacteria

  • Lysosomal marker (e.g., LysoTracker Red or anti-LAMP-1 antibody followed by a fluorescent secondary antibody)

  • Glass coverslips or imaging-compatible plates

  • Paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Infection: Seed and infect macrophages on glass coverslips with fluorescently labeled M. tuberculosis as described in the previous protocol.

  • Treatment: After washing off extracellular bacteria, treat the cells with this compound or a DMSO control for a specified period (e.g., 2-24 hours).

  • Lysosome Staining (Live-cell imaging): If using a live-cell lysosomal dye like LysoTracker, add it to the medium for the last 30-60 minutes of the incubation period according to the manufacturer's instructions.

  • Fixing and Permeabilization (Immunofluorescence):

    • Wash the cells with PBS and fix with 4% PFA for 15-20 minutes.

    • Wash again and permeabilize the cells if using an antibody to stain for an internal lysosomal marker like LAMP-1.

  • Immunostaining:

    • Block non-specific antibody binding.

    • Incubate with the primary antibody (e.g., anti-LAMP-1).

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei. Image the cells using a confocal microscope.

  • Analysis: Quantify the co-localization of the mycobacterial fluorescence signal with the lysosomal marker signal. An increase in co-localization in this compound-treated cells compared to the control indicates the restoration of phagosome-lysosome fusion.

Phagosome_Fusion_Workflow A Infect Macrophages with Fluorescent Mtb B Treat with this compound or DMSO A->B C Stain for Lysosomes (LysoTracker or anti-LAMP-1) B->C D Fix and Permeabilize (if needed) C->D E Image with Confocal Microscope D->E F Analyze Co-localization E->F

Workflow for the phagosome-lysosome fusion assay.

Conclusion

This compound is a valuable tool for studying the role of PknG in Mycobacterium tuberculosis pathogenesis. Its high specificity and well-characterized mechanism of action make it ideal for dissecting the PknG signaling pathway and for validating PknG as a therapeutic target. The protocols provided herein offer a starting point for researchers to utilize this compound in a variety of in vitro and cellular assays to further explore the biology of Mtb and to aid in the development of novel anti-tubercular agents.

References

Application Notes and Protocols for AX20017: In Vivo and Ex Vivo Studies in Tuberculosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX20017 is a potent and highly selective small-molecule inhibitor of Mycobacterium tuberculosis (M.tb) Protein Kinase G (PknG), a crucial virulence factor for the bacterium.[1][2][3][4] PknG is a eukaryotic-like serine/threonine protein kinase that is secreted by pathogenic mycobacteria within host macrophages. Its primary function is to prevent the fusion of the mycobacterial phagosome with the lysosome, thereby protecting the bacteria from degradation and allowing for their intracellular survival and replication.[3] By inhibiting PknG, this compound facilitates the delivery of mycobacteria to the lysosome, leading to their elimination by the host cell's innate immune mechanisms. These application notes provide a summary of the available data on this compound and its target, PknG, from ex vivo and in vivo models of tuberculosis, along with detailed protocols for key experiments.

Mechanism of Action: PknG Inhibition

This compound acts as an ATP-competitive inhibitor, binding to a unique pocket within the kinase domain of PknG. This binding site is shaped by a set of amino acid residues not found in human kinases, which accounts for the compound's high selectivity and low off-target effects on host cells. The inhibition of PknG's kinase activity disrupts the downstream signaling pathways that M.tb uses to arrest phagosome maturation. This restores the natural host cell process of phagolysosome formation, leading to the destruction of the intracellular bacteria.

PknG_Inhibition_Pathway cluster_macrophage Macrophage Cytosol cluster_intervention Intervention cluster_outcome Restored Host Cell Function Mtb M.tb Phagosome PknG Secreted PknG Mtb->PknG secretes Mtb_Survival M.tb Survival & Replication Mtb->Mtb_Survival Phago_Lys_Fusion Phagosome-Lysosome Fusion Blocked PknG->Phago_Lys_Fusion induces Fusion_Restored Phagosome-Lysosome Fusion Restored Lysosome Lysosome This compound This compound This compound->PknG inhibits Mtb_Killing M.tb Killing Fusion_Restored->Mtb_Killing leads to

Figure 1: Mechanism of action of this compound in macrophages.

Quantitative Data

While comprehensive in vivo efficacy studies on this compound as a standalone therapy are not extensively published, its potential is demonstrated through ex vivo experiments and in vivo studies using a pknG deletion mutant of M. tuberculosis.

Ex Vivo Efficacy in Murine Macrophages

Studies using peritoneal macrophages have shown that this compound enhances the activity of first-line anti-TB drugs. This suggests a role for this compound in adjunct therapy to overcome drug tolerance.

Treatment GroupAdditional Reduction in M.tb Survival (%)Reference
Isoniazid (INH) + this compound (25 µM)~30%Khan et al., 2021
Rifampin (RIF) + this compound (25 µM)~40%Khan et al., 2021
Bedaquiline (BDQ) + this compound (25 µM)~80%Khan et al., 2021
Table 1: Enhanced bactericidal activity of standard anti-TB drugs with this compound in infected murine peritoneal macrophages.
In Vivo Studies with pknG Deletion Mutant

The in vivo relevance of targeting PknG is highlighted by studies using an M. tuberculosis strain with the pknG gene deleted (RvΔG). These studies serve as a proxy for the therapeutic potential of a potent PknG inhibitor like this compound.

Mouse ModelTreatmentOutcomeReference
Chronic InfectionStandard Anti-TB Drugs5- to 15-fold reduced survival of M.tb ΔpknG mutant.Khan et al., 2021
Cornell ModelAntibiotic TreatmentReduced disease relapse rate (10%) for ΔpknG vs. wild-type (80%).Khan et al., 2021
Table 2: In vivo outcomes for M. tuberculosis with deleted pknG gene, indicating the potential of PknG inhibition.

Experimental Protocols

The following are detailed protocols for evaluating PknG inhibitors like this compound in both ex vivo and in vivo settings.

Protocol 1: Ex Vivo Mycobacterial Survival Assay in Murine Peritoneal Macrophages

This protocol is designed to assess the efficacy of a compound in reducing the intracellular survival of M. tuberculosis within macrophages, both alone and in combination with other antibiotics.

Materials:

  • BALB/c mice

  • M. tuberculosis H37Rv (or other virulent strain)

  • RPMI 1640 medium with L-glutamine and 10% fetal bovine serum (FBS)

  • This compound (and other test compounds)

  • Isoniazid (INH), Rifampin (RIF)

  • Sterile PBS, 0.05% SDS solution

  • 7H11 agar (B569324) plates with OADC supplement

Procedure:

  • Macrophage Isolation: Elicit peritoneal macrophages from BALB/c mice by intraperitoneal injection of 3% thioglycolate broth. Harvest macrophages 3-4 days later by peritoneal lavage with cold sterile PBS.

  • Cell Seeding: Plate the harvested macrophages in 24-well plates at a density of 2 x 10^5 cells per well in RPMI 1640 with 10% FBS. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Infection: The next day, wash the macrophage monolayer to remove non-adherent cells. Infect the cells with a single-cell suspension of M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophage).

  • Phagocytosis: Centrifuge the plates at 1000 rpm for 5 minutes to synchronize infection and incubate for 4 hours at 37°C to allow for phagocytosis.

  • Drug Treatment: After 4 hours, wash the cells three times with warm PBS to remove extracellular bacteria. Add fresh media containing this compound at the desired concentration (e.g., 25 µM), with or without other anti-TB drugs (e.g., 0.5 µg/ml INH or RIF). Include appropriate vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the infected and treated macrophages for 48 hours at 37°C.

  • Cell Lysis and CFU Enumeration: After 48 hours, wash the cells with PBS and lyse the macrophages with 0.5 ml of 0.05% SDS solution for 10 minutes. Serially dilute the lysates in PBS with 0.05% Tween 80 and plate on 7H11 agar plates.

  • Data Analysis: Incubate the plates at 37°C for 3-4 weeks and count the Colony Forming Units (CFU). Calculate the percentage of bacterial survival relative to the untreated control.

Ex_Vivo_Workflow A Isolate & Seed Peritoneal Macrophages B Infect with M.tb (MOI 10:1, 4h) A->B C Wash to Remove Extracellular Bacteria B->C D Treat with this compound +/- other drugs C->D E Incubate for 48h D->E F Lyse Macrophages E->F G Plate Lysates & Enumerate CFU F->G

Figure 2: Experimental workflow for the ex vivo mycobacterial survival assay.

Protocol 2: In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

This protocol describes a standard method for evaluating the in vivo efficacy of an anti-tuberculosis drug candidate in a mouse model of chronic infection.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • M. tuberculosis H37Rv strain

  • Aerosol exposure chamber (e.g., Glas-Col)

  • This compound, Isoniazid (INH), Rifampin (RIF)

  • Drug formulation vehicle (e.g., 0.5% carboxymethylcellulose)

  • 7H11 agar with OADC supplement

  • Tissue homogenizer

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Prepare a single-cell suspension by washing and passing the culture through a 27-gauge needle.

  • Aerosol Infection: Infect mice with a low dose of M. tuberculosis H37Rv using an aerosol exposure chamber, calibrated to deliver approximately 100-200 bacilli to the lungs of each mouse.

  • Establishment of Chronic Infection: House the infected mice under appropriate biosafety level 3 (BSL-3) conditions. Allow the infection to establish for 4-6 weeks to develop a chronic state. At this point, confirm the bacterial load in the lungs and spleens of a small satellite group of mice (n=3-4).

  • Treatment Groups: Randomize the remaining mice into treatment groups (n=8-10 per group), including:

    • Vehicle Control

    • This compound (at desired dose)

    • Standard drug control (e.g., INH/RIF combination)

    • This compound in combination with standard drugs

  • Drug Administration: Prepare drug formulations daily. Administer treatments via oral gavage, typically 5 days a week for a duration of 4-8 weeks. Monitor mice daily for signs of toxicity (e.g., weight loss, ruffled fur).

  • Efficacy Assessment (CFU Enumeration): At the end of the treatment period (and at intermediate time points if desired), euthanize the mice. Aseptically remove the lungs and spleens.

  • Organ Homogenization: Homogenize the entire lung and spleen of each mouse in sterile PBS with 0.05% Tween 80.

  • Plating and Incubation: Plate serial dilutions of the organ homogenates onto 7H11 agar plates. Incubate at 37°C for 3-4 weeks.

  • Data Analysis: Count the CFU and calculate the log10 CFU per organ. Compare the bacterial loads between the treatment groups and the vehicle control group. Statistical analysis (e.g., one-way ANOVA) should be performed to determine significance.

In_Vivo_Workflow A Aerosol Infection of Mice with M.tb H37Rv B Establish Chronic Infection (4-6 weeks) A->B C Randomize into Treatment Groups B->C D Administer Treatment (4-8 weeks) C->D E Euthanize & Harvest Lungs and Spleens D->E F Homogenize Organs E->F G Plate for CFU Enumeration F->G H Analyze Log10 CFU Reduction G->H

Figure 3: Workflow for in vivo efficacy testing in a mouse model.

Conclusion

This compound represents a promising host-directed therapeutic strategy for tuberculosis by targeting the virulence factor PknG. The available data from ex vivo and pknG knockout in vivo studies strongly suggest that inhibition of PknG can enhance the killing of intracellular mycobacteria and improve the efficacy of existing anti-TB drugs. The protocols outlined here provide a framework for further investigation into the therapeutic potential of this compound and other PknG inhibitors in preclinical models. Further studies are warranted to establish the in vivo efficacy of this compound as both a monotherapy and an adjunctive agent in animal models of tuberculosis.

References

Troubleshooting & Optimization

AX20017 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of AX20017, a potent and selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term storage, the solid powder form of this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C for up to two years or at -20°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[1]

Q3: What is the recommended solvent for preparing this compound stock solutions?

DMSO is the recommended solvent for preparing stock solutions of this compound.[2] A solubility of up to 32 mg/mL (121.06 mM) in DMSO has been reported.[2] For complete dissolution, sonication may be beneficial.[2]

Q4: Can I store this compound solutions at room temperature or 4°C?

There is limited data available on the stability of this compound in solution at room temperature or 4°C. As a best practice, it is recommended to prepare aqueous working solutions fresh for each experiment from a frozen DMSO stock. Avoid storing this compound in aqueous buffers or media for extended periods to prevent potential degradation or precipitation.

Q5: Is this compound sensitive to light?

Q6: I received my shipment of this compound powder, and the ice pack has melted. Is the compound still viable?

Yes, the compound is likely still viable. Generally, the powder form of chemical compounds is not highly sensitive to short-term temperature fluctuations during shipping. The use of blue ice is primarily to prevent exposure to extreme temperatures.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO. 1. DMSO has absorbed moisture. 2. Concentration is too high.1. Use fresh, anhydrous DMSO. 2. Gently warm the solution and/or use sonication to aid dissolution.
Precipitation observed upon dilution into aqueous buffer or cell culture media. The final concentration of this compound exceeds its solubility limit in the aqueous environment.1. Lower the final concentration of this compound. 2. Ensure vigorous mixing of the aqueous solution while adding the DMSO stock. 3. The presence of serum (e.g., FBS) in cell culture media can help to stabilize hydrophobic compounds.
Inconsistent experimental results. 1. Repeated freeze-thaw cycles of the stock solution. 2. Improper storage of the stock solution. 3. Degradation of the compound in working solutions.1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C). 3. Prepare fresh working solutions for each experiment.

Stability and Storage Conditions Summary

FormStorage TemperatureShelf LifeRecommended Solvent
Powder -20°C3 yearsN/A
In Solvent (Stock Solution) -80°C2 yearsDMSO
-20°C1 yearDMSO

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 264.34 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated scale

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder using a calibrated scale. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.64 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution thoroughly. If necessary, sonicate the vial for short intervals to ensure complete dissolution.

    • Once fully dissolved, aliquot the stock solution into single-use, sterile vials.

    • Store the aliquots at -20°C or -80°C.

Visualizations

AX20017_Handling_Workflow This compound Handling and Storage Workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation Powder This compound Powder StockSolution DMSO Stock Solution Powder->StockSolution Dissolve in DMSO Aliquoting Aliquot into single-use vials StockSolution->Aliquoting WorkingSolution Prepare fresh working solution Aliquoting->WorkingSolution Dilute in aqueous buffer Experiment Use in Experiment WorkingSolution->Experiment PknG_Inhibition_Pathway This compound Mechanism of Action Mtb Mycobacterium tuberculosis PknG Protein Kinase G (PknG) Mtb->PknG expresses PhagosomeLysosomeFusion Blockade of Phagosome-Lysosome Fusion PknG->PhagosomeLysosomeFusion mediates LysosomalDegradation Lysosomal Degradation This compound This compound This compound->PknG inhibits This compound->LysosomalDegradation promotes IntracellularSurvival Intracellular Survival PhagosomeLysosomeFusion->IntracellularSurvival leads to

References

Technical Support Center: Minimizing AX20017 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the potential cytotoxicity of AX20017 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective small-molecule inhibitor of Mycobacterium tuberculosis protein kinase G (PknG).[1][2] Its primary mechanism of action is to block the activity of PknG, a crucial virulence factor for the survival of mycobacteria within host macrophages.[3][4] Inhibition of PknG by this compound leads to the transfer of mycobacteria to lysosomes for degradation, effectively killing the bacteria within the host cell.[3]

Q2: Is this compound cytotoxic to mammalian cells?

This compound has been shown to have high selectivity for mycobacterial PknG over a broad range of human kinases.[2][3] Studies have reported no or low cytotoxicity in human macrophage cell lines, such as THP-1, even at concentrations up to 10 µM.[5][6] However, some studies have observed cytotoxicity in the murine macrophage cell line J774.1, particularly at concentrations above 2 µM.[6]

Q3: What are the common causes of unexpected cytotoxicity when using this compound?

Unexpected cytotoxicity with this compound could be attributed to several factors:

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity.

  • Cell Line Sensitivity: Different cell lines, particularly those of non-human origin, may exhibit varying sensitivities.

  • Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at higher concentrations.[2]

  • Extended Exposure Times: Prolonged incubation with the compound may increase the likelihood of cytotoxic effects.

  • Suboptimal Cell Culture Conditions: Unhealthy or stressed cells are more susceptible to chemical-induced toxicity.

Q4: How can I minimize the potential cytotoxicity of this compound in my experiments?

To minimize cytotoxicity, consider the following strategies:

  • Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that achieves the desired biological effect.

  • Use Appropriate Controls: Always include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO) to distinguish between compound-specific and solvent-induced cytotoxicity.

  • Limit Exposure Time: If possible, reduce the incubation time of the cells with this compound.

  • Ensure Healthy Cell Cultures: Use cells with a low passage number and ensure they are in the logarithmic growth phase before treatment.

  • Consider Cell Line Choice: If significant cytotoxicity is observed, consider using a less sensitive cell line if appropriate for the experimental goals.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death observed in this compound-treated and vehicle control wells. Solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.5% for DMSO).
Significant cytotoxicity observed only in this compound-treated wells at expected non-toxic concentrations. Cell line may be particularly sensitive to this compound.Perform a thorough literature search for the specific cell line's sensitivity. Consider using an alternative, less sensitive cell line.
Incorrect concentration of this compound stock solution.Verify the concentration of your stock solution. If possible, confirm its purity and integrity.
Inconsistent results between experiments. Variability in cell seeding density or cell health.Standardize cell seeding protocols and ensure cells are healthy and at a consistent confluency at the time of treatment.
Reagent variability.Prepare fresh dilutions of this compound from a stock solution for each experiment.
Low signal in viability assays (e.g., MTT, MTS). Insufficient number of viable cells.Optimize the initial cell seeding density.
Assay interference.Some compounds can interfere with the chemistry of viability assays. Consider using an orthogonal method to confirm results (e.g., a membrane integrity assay like LDH release).

Quantitative Data Summary

Table 1: Inhibitory Concentration of this compound

Target IC₅₀ Reference
M. tuberculosis PknG0.39 µM[2][7]
M. tuberculosis PknG0.9 µM[5]
28 Human KinasesNo significant inhibition[2][3]

Table 2: Reported Cytotoxicity of this compound in Different Cell Lines

Cell Line Concentration Observation Reference
Differentiated THP-1 (human macrophage)10 µMNo adverse effects on cell viability after 48 hours.[5]
Differentiated THP-1 (human macrophage)Not specifiedNo cytotoxicity observed.[6]
J774.1 (murine macrophage)> 2 µMCytotoxicity observed.[6]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (usually up to 30 minutes).[10][11]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[12]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Following treatment with this compound, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[1][13]

  • Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.[1][14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[1][15]

Visualizations

AX20017_Mechanism cluster_macrophage Macrophage cluster_intervention Intervention Phagosome Phagosome containing Mycobacterium tuberculosis Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Degradation Mycobacterial Degradation Phagolysosome->Degradation This compound This compound PknG PknG (in M. tuberculosis) This compound->PknG Inhibits PknG->Phagosome Prevents Fusion (Normal Pathogenesis) Survival_Block Blockade of Mycobacterial Survival Mechanisms Survival_Block->Phagosome Promotes Fusion

Caption: Mechanism of this compound action in macrophages.

Cytotoxicity_Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Controls Review Vehicle and Untreated Controls Start->Check_Controls High_Control_Cyto High Cytotoxicity in Vehicle Control? Check_Controls->High_Control_Cyto Solvent_Issue Reduce Solvent Concentration (e.g., DMSO < 0.5%) High_Control_Cyto->Solvent_Issue Yes Optimize_Exp Optimize Experimental Parameters High_Control_Cyto->Optimize_Exp No Solvent_Issue->Optimize_Exp Dose_Response Perform Dose-Response Curve Optimize_Exp->Dose_Response Time_Course Reduce Exposure Time Optimize_Exp->Time_Course Cell_Health Check Cell Health and Passage Number Optimize_Exp->Cell_Health Confirm_Cyto Confirm with Orthogonal Assay (e.g., LDH, Annexin V) Dose_Response->Confirm_Cyto Time_Course->Confirm_Cyto Cell_Health->Confirm_Cyto End Minimized Cytotoxicity Confirm_Cyto->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

General_Signaling_Pathway_Cytotoxicity Compound Cytotoxic Compound (e.g., High Conc. This compound) Cell_Stress Cellular Stress (e.g., Oxidative Stress) Compound->Cell_Stress Mitochondria Mitochondrial Dysfunction Cell_Stress->Mitochondria Membrane_Damage Plasma Membrane Damage Cell_Stress->Membrane_Damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis Necrosis Necrosis Membrane_Damage->Necrosis

Caption: General signaling pathways in drug-induced cytotoxicity.

References

Technical Support Center: Optimizing AX20017 Efficacy in Macrophage Infection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AX20017 in macrophage infection assays. Our aim is to help you overcome common experimental hurdles and improve the efficacy and reproducibility of your results.

Troubleshooting Guides

This section addresses specific issues that may arise during macrophage infection assays with this compound.

Issue Potential Cause Recommended Solution
High Macrophage Cytotoxicity This compound concentration is too high.Perform a dose-response curve to determine the optimal non-toxic concentration. For example, some studies show low cytotoxicity for this compound on differentiated THP-1 macrophages, while murine J774.1 cells may show cytotoxicity at concentrations higher than 2 µM[1].
Cell line sensitivity.Consider using a different macrophage cell line. THP-1 cells have been shown to be less sensitive to some kinase inhibitors compared to J774.1 cells[1].
Contamination (e.g., endotoxin).Ensure all reagents and labware are endotoxin-free, as macrophages are highly sensitive to endotoxins[2].
Low this compound Efficacy (Poor bacterial clearance) Suboptimal this compound concentration.Titrate this compound to find the most effective concentration. A study demonstrated a 40% and 54% reduction in bacterial burden in resting and activated macrophages, respectively, when treated with 20 µM this compound[3].
Insufficient incubation time.Optimize the incubation time with this compound post-infection. Protocols often suggest a 2-hour pre-incubation followed by a 24-hour incubation with the inhibitor after an initial infection period[1].
Bacterial strain resistance.Ensure the mycobacterial strain being used is susceptible to PknG inhibition.
Issues with phagosome-lysosome fusion.Verify the mechanism of action by assessing the co-localization of mycobacteria with lysosomal markers (e.g., LAMP1) with and without this compound treatment. This compound is known to promote the delivery of internalized mycobacteria to lysosomes[1].
Inconsistent Results/High Variability Inconsistent multiplicity of infection (MOI).Carefully quantify bacterial stocks and standardize the MOI for all experiments. An MOI of 10 is commonly used for M. bovis BCG infection of THP-1 cells[1].
Macrophage health and activation state.Ensure consistent macrophage differentiation and activation protocols. The activation state of macrophages can influence experimental outcomes[3]. Maintain healthy cell cultures and check for viability before each experiment.
Pipetting errors or uneven cell plating.Use calibrated pipettes and ensure even cell distribution in culture plates.
Difficulty with Bacterial Quantification Inefficient macrophage lysis.Use an appropriate lysis buffer (e.g., 0.05% SDS solution) to ensure complete release of intracellular bacteria for accurate colony-forming unit (CFU) counting or other quantification methods like AlamarBlue assays[1].
Bacterial clumping.Gently sonicate or pass bacterial suspension through a syringe to break up clumps before infecting macrophages[4].

Experimental Protocols

Detailed Protocol for Macrophage Infection Assay with this compound

This protocol is a general guideline for assessing the efficacy of this compound against mycobacteria in a human THP-1 macrophage model.

1. Macrophage Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.
  • Seed THP-1 cells into 24-well plates at a density of 2.5 x 10^5 cells/well.
  • Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 25-100 ng/mL.
  • Incubate for 48-72 hours to allow for adherence and differentiation. Replace the media with fresh, PMA-free media and rest the cells for 24 hours before infection.

2. Mycobacterial Preparation:

  • Culture Mycobacterium bovis BCG (or other relevant strains) in Middlebrook 7H9 broth supplemented with ADC and Tween 80 to mid-log phase.
  • Wash the bacterial cells with PBS and resuspend in antibiotic-free RPMI-1640 medium.
  • Break up any bacterial clumps by gentle sonication or by passing the suspension through a 27-gauge needle.
  • Measure the optical density (OD600) to estimate bacterial concentration and adjust to the desired multiplicity of infection (MOI).

3. Macrophage Infection and this compound Treatment:

  • Infect the differentiated THP-1 macrophages with the mycobacterial suspension at an MOI of 10.
  • Incubate for 2-4 hours to allow for phagocytosis.
  • Wash the cells three times with warm PBS to remove extracellular bacteria.
  • Add fresh culture medium containing this compound at the desired concentration (e.g., 10-20 µM). Include appropriate vehicle controls (e.g., DMSO). Some protocols also include an aminoglycoside like amikacin (B45834) (20 µM) to kill any remaining extracellular bacteria[1].
  • Incubate for 24-72 hours.

4. Quantification of Intracellular Bacterial Survival:

  • After incubation, wash the cells with PBS.
  • Lyse the macrophages with 0.05% SDS in sterile water for 10 minutes.
  • Serially dilute the lysate in PBS with Tween 80.
  • Plate the dilutions on Middlebrook 7H10 agar (B569324) plates.
  • Incubate the plates at 37°C for 3-4 weeks.
  • Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis differentiate Differentiate THP-1 Monocytes (48-72h with PMA) infect Infect Macrophages (MOI=10, 2-4h) differentiate->infect culture_myco Culture Mycobacteria (to mid-log phase) culture_myco->infect wash Wash Extracellular Bacteria infect->wash treat Treat with this compound wash->treat lyse Lyse Macrophages treat->lyse Incubate 24-72h plate Plate Lysate lyse->plate count Count CFUs plate->count Incubate 3-4 weeks

Caption: Experimental workflow for a macrophage infection assay with this compound.

signaling_pathway cluster_myco Mycobacterium cluster_macrophage Macrophage PknG PknG Phagosome Phagosome PknG->Phagosome Inhibits fusion with Lysosome Phagolysosome Phagolysosome (Mycobacterial Death) Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome This compound This compound This compound->PknG Inhibits

Caption: this compound signaling pathway in mycobacteria-infected macrophages.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific inhibitor of mycobacterial protein kinase G (PknG). In infected macrophages, PknG plays a crucial role in preventing the fusion of the phagosome (containing the mycobacteria) with the lysosome. By inhibiting PknG, this compound allows for phagosome-lysosome fusion, leading to the delivery of the mycobacteria to the degradative environment of the lysosome and subsequent bacterial death[1].

Q2: Which macrophage cell lines are suitable for this compound assays?

A2: Both human and murine macrophage cell lines can be used. Differentiated human THP-1 cells are a common model and have shown to be relatively resistant to the cytotoxic effects of some kinase inhibitors. Murine J774.1 cells are also used, though they may exhibit higher sensitivity to certain compounds[1]. Primary human monocyte-derived macrophages (MDMs) can also be utilized for a more physiologically relevant model.

Q3: What is a typical concentration range for this compound in these assays?

A3: Effective concentrations of this compound are typically in the micromolar range. Studies have reported using 10 µM to 20 µM of this compound to observe significant reductions in intracellular mycobacterial survival[1][3]. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: Can this compound be combined with other anti-mycobacterial drugs?

A4: Yes, combining host-directed therapies like this compound with conventional antibiotics is a promising strategy. For instance, combining a PknG inhibitor with a drug like rifampicin (B610482) could potentially enhance bacterial clearance[3]. Such combinations may lead to synergistic effects and help combat drug-resistant mycobacterial strains.

Q5: How can I confirm that this compound is promoting phagosome-lysosome fusion in my experiment?

A5: You can use immunofluorescence microscopy to visualize the co-localization of mycobacteria with lysosomal markers. Macrophages can be infected with fluorescently labeled mycobacteria (e.g., expressing GFP) and then stained for a lysosomal-associated membrane protein like LAMP1. An increase in the co-localization of the bacterial signal with the LAMP1 signal in this compound-treated cells compared to untreated cells would indicate enhanced phagosome-lysosome fusion.

References

Technical Support Center: AX20017 Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the AX20017 protocol for reproducible and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG).[1][2] Its primary mechanism of action is to competitively bind to the ATP-binding pocket of PknG, thereby inhibiting its kinase activity.[1][2] This inhibition disrupts key signaling pathways that are essential for the survival of mycobacteria within host macrophages.

Q2: What is the reported IC50 value for this compound against PknG?

A2: The half-maximal inhibitory concentration (IC50) of this compound for PknG has been consistently reported to be approximately 0.9 μM.[3]

Q3: Is this compound selective for PknG?

A3: Yes, this compound has demonstrated high selectivity for mycobacterial PknG over a broad panel of human kinases, minimizing the potential for off-target effects in host cells.[1][2]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM, which can then be further diluted in the appropriate assay buffer or cell culture medium.

Q5: What are the known downstream effects of PknG inhibition by this compound?

A5: Inhibition of PknG by this compound has two primary downstream effects. First, it disrupts the phosphorylation of GarA, a key regulator of nitrogen and central carbon metabolism, impacting the mycobacterium's ability to adapt to the host environment. Second, it has been shown to interfere with a novel ubiquitination pathway where PknG acts as an E3 ubiquitin ligase, targeting TRAF2 and TAK1 for degradation and thereby suppressing the host's innate immune response.

Troubleshooting Guide

Problem 1: Low or no inhibition of PknG activity observed in an in vitro kinase assay.

Possible Cause Recommended Solution
Degraded this compound Ensure proper storage of this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Inactive PknG enzyme Full-length PknG can be unstable. Consider using a truncated, more stable form of the enzyme, such as PknGΔN (lacking the first 73 amino acids), which has been shown to be active and can be fully inhibited by this compound.[1]
Incorrect assay conditions Optimize ATP concentration in your assay. As this compound is an ATP-competitive inhibitor, high concentrations of ATP may require higher concentrations of the inhibitor to achieve desired inhibition.
Inaccurate quantitation of reagents Verify the concentrations of this compound, PknG, and substrate using reliable methods.

Problem 2: High variability in results between experiments.

Possible Cause Recommended Solution
Inconsistent this compound concentration Prepare a single, large batch of this compound stock solution to be used across multiple experiments to minimize variability from weighing and dissolving small amounts of the compound.
Cell passage number and health For cell-based assays, use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment.
Incomplete dissolution of this compound Ensure complete dissolution of this compound in DMSO before further dilution. Gentle warming and vortexing can aid dissolution.

Problem 3: Observed cytotoxicity in macrophage-based assays.

Possible Cause Recommended Solution
High concentration of this compound Although this compound is reported to have low cytotoxicity, it is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental conditions. One study showed no adverse effects on THP-1 macrophage viability at 10 μM for up to 48 hours.[3]
DMSO toxicity Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls.
Contamination Ensure all reagents and cell cultures are free from microbial contamination.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against PknG

ParameterValueReference
IC500.9 μM[3]

Table 2: Effect of this compound on Intracellular Survival of M. tuberculosis in THP-1 Macrophages

This compound ConcentrationIncubation Time% Reduction in Bacterial ViabilityReference
1 μM24 hoursSignificant decrease[3]
10 μM24 hoursSignificant decrease[3]
1 μM48 hoursSignificant decrease[3]
10 μM48 hoursSignificant decrease[3]

Experimental Protocols

In Vitro PknG Kinase Assay

This protocol is adapted from a luminescence-based kinase assay.[4]

  • Prepare Reagents:

    • PknG enzyme (e.g., 170 nM final concentration).

    • Substrate (e.g., GarA, 7 μM final concentration).

    • ATP (e.g., 10 μM final concentration).

    • This compound: Prepare a serial dilution in assay buffer from a 10 mM DMSO stock.

    • Assay Buffer: 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4.

    • Luminescence-based ADP detection reagent.

  • Assay Procedure:

    • Add PknG, substrate, and this compound (or vehicle control) to a 96-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a predetermined time (e.g., 40 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition relative to the vehicle control.

Macrophage Infection Assay

This protocol provides a general workflow for assessing the effect of this compound on the intracellular survival of M. tuberculosis.

  • Cell Culture and Infection:

    • Culture macrophages (e.g., THP-1 or primary bone marrow-derived macrophages) to the desired density in a 96-well plate.

    • Infect the macrophages with M. tuberculosis at a specified multiplicity of infection (MOI).

    • Incubate to allow for phagocytosis.

    • Wash the cells to remove extracellular bacteria.

  • This compound Treatment:

    • Add fresh culture medium containing various concentrations of this compound or a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 24 or 48 hours).

  • Assessment of Bacterial Viability:

    • Lyse the macrophages to release intracellular bacteria.

    • Determine the number of viable bacteria by plating serial dilutions of the lysate on appropriate agar (B569324) plates and counting colony-forming units (CFUs).

Signaling Pathway and Workflow Diagrams

PknG_Signaling_Pathway cluster_mycobacterium Mycobacterium cluster_host Host Macrophage PknG PknG GarA GarA PknG->GarA phosphorylates TRAF2 TRAF2 PknG->TRAF2 ubiquitinates TAK1 TAK1 PknG->TAK1 ubiquitinates Metabolism Metabolic Enzymes (Glutamate Metabolism, TCA Cycle) GarA->Metabolism regulates This compound This compound This compound->PknG inhibits Ubiquitination Ubiquitination & Degradation TRAF2->Ubiquitination TAK1->Ubiquitination NFkB NF-κB Pathway Ubiquitination->NFkB inhibits ImmuneSuppression Immune Suppression NFkB->ImmuneSuppression Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Macrophage Infection Assay A1 Prepare Reagents (PknG, Substrate, ATP, this compound) A2 Incubate at 37°C A1->A2 A3 Measure Kinase Activity (e.g., ADP-Glo) A2->A3 A4 Analyze Data (IC50 Calculation) A3->A4 B1 Culture & Infect Macrophages with M. tuberculosis B2 Treat with this compound B1->B2 B3 Lyse Macrophages B2->B3 B4 Determine Bacterial Viability (CFU Counting) B3->B4

References

common pitfalls in using AX20017 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AX20017, a selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small-molecule inhibitor that specifically targets protein kinase G (PknG), a key virulence factor in Mycobacterium tuberculosis. PknG is a eukaryotic-like serine/threonine protein kinase that is secreted by the mycobacteria into the host cell.[1][2][3] Its primary role in pathogenesis is to prevent the fusion of the mycobacteria-containing phagosome with the lysosome, thereby creating a protected niche for the bacteria to survive and replicate within macrophages.[1][2] this compound binds to the ATP-binding site of PknG, inhibiting its kinase activity. This inhibition allows the host cell's natural defense mechanisms to proceed, leading to the fusion of the phagosome with the lysosome and subsequent killing of the intracellular mycobacteria.

Q2: Is this compound selective for mycobacterial PknG over host cell kinases?

Yes, studies have shown that this compound is highly selective for mycobacterial PknG. It has been screened against a panel of human kinases and showed no significant inhibitory activity against them at concentrations effective against PknG. This high selectivity is attributed to a unique set of amino acid residues in the this compound-binding pocket of PknG that are not found in human kinases.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the powdered form at -20°C and stock solutions in DMSO at -80°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty dissolving this compound powder This compound may not readily dissolve in DMSO at room temperature.Sonication is recommended to facilitate dissolution. Gently warming the solution may also help, but avoid excessive heat. Prepare fresh solutions and do not store diluted aqueous solutions for extended periods.
Inconsistent experimental results - Incomplete dissolution: Precipitates in the stock solution can lead to inaccurate final concentrations. - Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. - Variability in cell culture: The physiological state of the host cells (e.g., macrophages) can influence the outcome.- Ensure complete dissolution: Visually inspect the stock solution for any precipitates before use. If observed, sonicate the solution. - Proper storage: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. - Standardize cell culture: Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase before infection and treatment.
Observed cytotoxicity in host cells Although generally low, high concentrations of this compound or the DMSO vehicle may cause cytotoxicity. Different cell lines may also have varying sensitivities.- Determine the optimal non-toxic concentration: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) on your specific host cell line to determine the maximum non-toxic concentration of both this compound and the DMSO vehicle. - Use a vehicle control: Always include a DMSO-only control group in your experiments to account for any effects of the solvent.
No effect on intracellular mycobacterial survival - Insufficient concentration: The concentration of this compound may be too low to effectively inhibit PknG. - Poor cell permeability: Although generally considered cell-permeable, its uptake can vary between cell types. - Drug efflux: Host cells may actively pump out the compound. - Experimental timing: The timing of treatment relative to infection may not be optimal.- Titrate the concentration: Perform a dose-response experiment to determine the optimal effective concentration for your experimental system. Concentrations around 10 µM have been shown to be effective in macrophage infection models. - Verify permeability: While direct measurement can be complex, successful inhibition of intracellular bacterial growth is an indirect indicator of permeability. - Optimize treatment schedule: Typically, this compound is added after the initial phagocytosis period to specifically target intracellular bacteria.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound for PknG can vary depending on the specific assay conditions.

Parameter Value Assay Condition Reference
IC500.39 µMIn vitro kinase assay
IC500.9 µMIn vitro kinase assay with GarA as a substrate
IC505.49 µMLuciferase-based PknG kinase inhibitory assay

Key Experimental Protocols

In Vitro PknG Kinase Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against PknG in a cell-free system.

  • Reagents and Materials:

    • Recombinant PknG enzyme

    • Myelin Basic Protein (MBP) as a generic substrate

    • This compound stock solution in DMSO

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • [γ-33P]ATP or an ATP-based luminescence assay kit

    • 96-well plates

    • Phosphorimager or luminometer

  • Procedure: a. Prepare a reaction mixture containing the kinase buffer, recombinant PknG, and MBP substrate in each well of a 96-well plate. b. Add varying concentrations of this compound (typically in a serial dilution) or DMSO vehicle control to the wells. c. Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding [γ-33P]ATP or cold ATP (for luminescence assays). e. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). f. Stop the reaction. For radioactive assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto P81 phosphocellulose paper. For luminescence assays, follow the kit manufacturer's instructions. g. Quantify the kinase activity. For radioactive assays, wash the P81 paper to remove unincorporated ATP and measure the incorporated radioactivity using a phosphorimager. For luminescence assays, measure the light output, which is proportional to the remaining ATP. h. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Macrophage Infection and Intracellular Survival Assay

This protocol outlines the steps to evaluate the effect of this compound on the survival of mycobacteria within macrophages.

  • Cell Culture and Infection: a. Culture macrophages (e.g., THP-1 or bone marrow-derived macrophages) in appropriate culture medium. b. Seed the macrophages into 96-well or 24-well plates and allow them to adhere. c. Infect the macrophages with M. tuberculosis or M. bovis BCG at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage). d. Incubate for a few hours (e.g., 2-4 hours) to allow for phagocytosis. e. Wash the cells with fresh medium or PBS to remove extracellular bacteria.

  • This compound Treatment: a. Add fresh culture medium containing the desired concentration of this compound (e.g., 10 µM) or DMSO vehicle control to the infected cells. b. Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Quantification of Intracellular Bacterial Survival:

    • Colony Forming Unit (CFU) Assay: i. At the end of the incubation period, lyse the macrophages using a gentle lysis buffer (e.g., 0.1% saponin (B1150181) or Triton X-100 in PBS) to release the intracellular bacteria. ii. Serially dilute the cell lysates in a suitable buffer. iii. Plate the dilutions onto appropriate agar (B569324) plates (e.g., Middlebrook 7H10 or 7H11). iv. Incubate the plates at 37°C for 3-4 weeks. v. Count the number of colonies to determine the CFU per milliliter.

    • Luciferase Reporter Assay (for luciferase-expressing mycobacteria): i. Lyse the macrophages as described above. ii. Add a luciferase substrate to the lysate. iii. Measure the luminescence using a luminometer. The light output is proportional to the number of viable bacteria.

Visualizations

PknG_Signaling_Pathway cluster_macrophage Macrophage Cytosol cluster_mycobacterium Mycobacterium Phagosome Phagosome (containing M.tb) Lysosome Lysosome Phagosome->Lysosome Fusion Blocked Phagolysosome Phagolysosome (Mycobacterial Killing) Phagosome->Phagolysosome Fusion Lysosome->Phagolysosome PknG PknG PknG->Phagosome inhibits fusion This compound This compound This compound->PknG inhibits Mtb M. tuberculosis Mtb->PknG secretes

Caption: this compound inhibits PknG, restoring phagosome-lysosome fusion.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis A Culture Macrophages C Infect Macrophages with Mycobacteria A->C B Prepare Mycobacteria B->C D Remove Extracellular Bacteria C->D E Treat with this compound or Vehicle Control D->E F Lyse Macrophages E->F G Quantify Intracellular Bacteria (CFU or Luciferase Assay) F->G H Analyze and Compare Results G->H

Caption: Workflow for assessing this compound's effect on intracellular mycobacteria.

References

AX20017 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AX20017

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of this compound, a selective mTOR signaling pathway inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and diluting this compound?

For initial stock solutions, we recommend using high-purity, anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM. For subsequent dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration is non-toxic to your experimental system, typically below 0.1%.

Q2: How should I store this compound to ensure its stability?

This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C or -80°C, protected from light and moisture. Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution is stable for up to 6 months.

Q3: I am observing lower-than-expected potency in my cell-based assays. What could be the cause?

Several factors could contribute to this:

  • Compound Degradation: Ensure the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.

  • Final DMSO Concentration: Verify that the final concentration of DMSO in your assay medium is consistent and within the optimal range for your cell line.

  • Cell Line Sensitivity: The IC50 value can vary between different cell lines. Confirm the known sensitivity of your cell line to mTOR inhibitors.

  • Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time can significantly impact the apparent potency.

Q4: Can I use this compound for in vivo studies?

Yes, this compound can be used for in vivo experiments. However, a suitable vehicle for administration must be formulated. A common starting point for formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The optimal formulation may vary depending on the animal model and route of administration. We strongly recommend performing preliminary vehicle safety and compound solubility studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Buffer This compound has limited aqueous solubility. The concentration may be too high for the buffer system.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if the experimental system allows. Consider using a surfactant or different buffer system.
Inconsistent HPLC/LC-MS Results The compound may have degraded, or there may be an issue with the analytical method.Verify storage conditions. Prepare a fresh stock solution from the lyophilized powder. Check HPLC/LC-MS system parameters, including column integrity, mobile phase composition, and detector settings.
Unexpected Off-Target Effects The purity of the compound may be , or the concentration used is too high, leading to non-specific activity.Confirm the purity of your batch using the protocols below. Perform a dose-response experiment to ensure you are using a concentration within the selective range. Include appropriate negative and positive controls in your experiments.
Batch-to-Batch Variability Minor variations in purity or solid-state form can lead to different experimental outcomes.Always consult the Certificate of Analysis (CoA) for the specific batch you are using. Perform a qualification experiment to compare the new batch against a previous, validated batch before proceeding with critical studies.

Quality Control Specifications

The following tables summarize the standard quality control and purity assessment parameters for a typical batch of this compound.

Table 1: Identity and Purity Specifications

Parameter Method Specification
Appearance Visual Inspection White to off-white solid
Identity ¹H NMR, ¹³C NMR Conforms to structure
Molecular Weight LC-MS (ESI+) 415.45 ± 0.5 Da
Purity HPLC (254 nm) ≥ 98.0%

| Residual Solvents | GC-HS | < 0.5% |

Table 2: Physicochemical Properties

Parameter Method Value
Solubility DMSO ≥ 50 mg/mL
Storage Temperature - -20°C to -80°C

| Chemical Formula | - | C₂₁H₂₁N₅O₄ |

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard method for determining the purity of this compound.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B.

  • Analysis: The purity is calculated based on the area of the principal peak relative to the total area of all peaks detected.

Protocol 2: Identity Confirmation by LC-MS

This protocol is used to confirm the molecular weight of this compound.

  • System: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A rapid gradient suitable for mass spectrometry analysis (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • MS Detection: ESI in positive ion mode.

  • Scan Range: m/z 100-1000.

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in Acetonitrile.

  • Analysis: Confirm the presence of the expected molecular ion peak [M+H]⁺ at approximately m/z 416.45.

Visualizations

QC_Workflow cluster_synthesis Synthesis & Initial Material cluster_qc Quality Control & Purity Assessment cluster_decision Decision cluster_release Final Product raw_material Raw this compound visual Visual Inspection raw_material->visual hplc Purity Check (HPLC) lcms Identity Check (LC-MS) hplc->lcms nmr Structure Confirmation (NMR) lcms->nmr decision Pass / Fail nmr->decision visual->hplc release Release to Inventory decision->release Pass (≥98% Purity)

Caption: Quality control workflow for this compound from raw material to final release.

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects growth_factors Growth Factors akt Akt growth_factors->akt nutrients Nutrients mtorc1 mTORC1 nutrients->mtorc1 akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth This compound This compound This compound->mtorc1

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.

AX20017 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with AX20017, a selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly selective, low-molecular-weight inhibitor of protein kinase G (PknG), a crucial virulence factor for the intracellular survival of mycobacteria.[1][2] this compound binds to the ATP-binding pocket of PknG, inhibiting its kinase activity.[1][3][4] This inhibition leads to the transfer of mycobacteria from phagosomes to lysosomes within host macrophages, ultimately resulting in the killing of the bacteria.[1][3][4]

Q2: Is this compound expected to inhibit any host cell kinases?

No. This compound is highly specific for mycobacterial PknG.[2][3] Studies have shown that it does not significantly inhibit a panel of 28 archetypal human kinases.[5] Its unique binding mechanism is attributed to a set of amino acid side chains in the PknG binding pocket that are not found in human kinases.[1]

Q3: What is the recommended solvent for this compound?

The recommended solvent for this compound is DMSO (Dimethyl sulfoxide).[6]

Troubleshooting Guide

Issue 1: No or low inhibitory activity of this compound on PknG.

Possible Cause 1: Incorrect experimental setup.

  • Troubleshooting:

    • Verify the concentration of this compound and ATP in your kinase assay. The IC50 of this compound for PknG is approximately 0.39 µM.[6]

    • Ensure the purity and activity of your recombinant PknG enzyme. Limited proteolysis can affect protein stability and activity.[5]

    • Confirm the correct buffer conditions and incubation times for your assay.

Possible Cause 2: Mutation in the PknG binding site.

  • Troubleshooting:

    • If working with a specific strain of M. tuberculosis, sequence the pknG gene to check for mutations, particularly in the regions encoding the this compound binding pocket.

    • Mutagenesis of key residues like Ile-87 and Ala-92 has been shown to reduce the inhibitory potency of this compound.[5]

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reagents: - PknG Enzyme - this compound dilutions - Substrate (e.g., MBP) - ATP - Kinase Buffer mix Mix PknG and this compound reagents->mix incubate_inhibitor Pre-incubate mix->incubate_inhibitor add_substrate_atp Add Substrate and ATP incubate_inhibitor->add_substrate_atp incubate_reaction Incubate add_substrate_atp->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction detect_signal Detect Signal (e.g., Luminescence for ATP levels) stop_reaction->detect_signal analyze_data Analyze Data (Calculate % Inhibition, IC50) detect_signal->analyze_data

Caption: Workflow for a typical PknG kinase inhibition assay.

Issue 2: this compound shows cytotoxicity in macrophage host cells.

Possible Cause 1: High concentration of this compound or solvent.

  • Troubleshooting:

    • This compound is not expected to be cytotoxic to macrophage host cells at effective concentrations.[2]

    • Perform a dose-response experiment to determine the maximum non-toxic concentration in your specific cell line.

    • Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%).

Possible Cause 2: Off-target effects in your specific cell line.

  • Troubleshooting:

    • While highly specific, off-target effects can never be fully excluded.

    • Test the effect of this compound on key cellular processes such as proliferation, protein synthesis, and phagocytosis. No significant effects are expected.[2][5]

    • If unexpected effects are observed, consider using a different PknG inhibitor as a control.

Signaling Pathway of this compound in Macrophages

G Mtb Mycobacterium tuberculosis (Mtb) Phagosome Phagosome Mtb->Phagosome Engulfment PknG PknG Phagosome->PknG secretes Fusion Phagosome-Lysosome Fusion Phagosome->Fusion Lysosome Lysosome Lysosome->Fusion PknG->Fusion Inhibits This compound This compound This compound->PknG Inhibits Killing Mtb Killing Fusion->Killing

Caption: this compound inhibits PknG, allowing phagosome-lysosome fusion and subsequent killing of M. tuberculosis.

Issue 3: Inconsistent results in intracellular survival assays.

Possible Cause 1: Variability in macrophage infection.

  • Troubleshooting:

    • Standardize your infection protocol, including the multiplicity of infection (MOI) and infection time.

    • Ensure a single-cell suspension of mycobacteria before infection.

    • Wash infected cells thoroughly to remove extracellular bacteria.

Possible Cause 2: Incomplete inhibition of PknG.

  • Troubleshooting:

    • Ensure that the concentration of this compound used is sufficient to inhibit PknG within the intracellular environment.

    • Consider the stability of this compound in your cell culture medium over the course of the experiment.

Quantitative Data Summary

CompoundTargetIC50 (µM)Reference
This compound PknG0.39[6]
This compound PknG5.49[4]
AZD7762 PknG30.3[4]
R406 PknG7.98[4]
R406f PknG16.1[4]
CYC116 PknG35.1[4]
RO9021 PknG4.4 ± 1.1[7]

Experimental Protocols

Luciferase-Based PknG Kinase Assay

This assay measures the kinase activity of PknG by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

  • Reaction Setup: Prepare a reaction mixture containing GST-PknG fusion protein, a suitable substrate (e.g., Myelin Basic Protein, MBP), and the kinase buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature and time for PknG activity.

  • ATP Measurement: Stop the reaction and add a luciferase/luciferin reagent. The luciferase enzyme will use the remaining ATP to produce light.

  • Data Analysis: Measure the luminescence using a luminometer. The percentage of inhibition is calculated using the following formula: Inhibition (%) = 100 * [(RLU of sample - RLU of positive control) / (RLU of negative control - RLU of positive control)][4][8]

Logical Relationship of Troubleshooting

G UnexpectedResult Unexpected Result (e.g., No Inhibition) CheckProtocol Verify Experimental Protocol UnexpectedResult->CheckProtocol CheckReagents Check Reagent Quality & Concentration CheckProtocol->CheckReagents If protocol is correct CheckEquipment Verify Equipment Calibration CheckReagents->CheckEquipment If reagents are fine DataAnalysis Review Data Analysis CheckEquipment->DataAnalysis If equipment is calibrated ExpectedResult Expected Result Achieved DataAnalysis->ExpectedResult If analysis is correct

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

Validating AX20017 Specificity: A Mutagenesis-Based Comparison Guide for PknG Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the protein kinase G (PknG) inhibitor, AX20017, with a focus on validating its mechanism of action through site-directed mutagenesis. The experimental data presented herein demonstrates the high specificity of this compound for its target, a critical virulence factor in Mycobacterium tuberculosis (Mtb). This document also includes a comparison with other known PknG inhibitors and detailed protocols for key validation experiments.

Introduction to PknG and this compound

PknG is a eukaryotic-like serine/threonine protein kinase secreted by Mycobacterium tuberculosis within host macrophages. It plays a crucial role in the bacterium's survival by preventing the fusion of phagosomes with lysosomes, thereby protecting the mycobacteria from degradation.[1][2] This function makes PknG an attractive target for the development of new anti-tuberculosis therapies. This compound is a potent and highly selective small-molecule inhibitor of PknG, demonstrating a significant inhibitory effect on mycobacterial survival within macrophages.[1][2]

This compound Inhibition and Mutagenesis Validation

To unequivocally validate the direct inhibition of PknG by this compound and to elucidate its binding mechanism, site-directed mutagenesis studies have been instrumental. Research has identified key amino acid residues within the ATP-binding pocket of PknG that are crucial for the binding of this compound.

A pivotal study demonstrated that mutating two specific residues, Isoleucine-87 to Serine (I87S) and Alanine-92 to Serine (A92S), within the PknG kinase domain results in a significant reduction of this compound's inhibitory efficacy.[3] This double mutant, PknG-I87S/A92S, exhibited a greater than 50% loss in inhibition by this compound compared to the wild-type enzyme, providing strong evidence that this compound directly targets this specific pocket.[3]

Performance Comparison of PknG Inhibitors

This compound has been benchmarked against other identified PknG inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency.

InhibitorIC50 (µM)Reference(s)
This compound 5.49[4]
RO90214.4[5][6][7]
AZD776230.3[4]
R4067.98[4]
R406f16.1[4]
CYC11635.1[4]

Note: IC50 values can vary between different assay conditions and experimental setups.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PknG signaling pathway and the experimental workflow for validating this compound inhibition using mutagenesis.

PknG_Signaling_Pathway cluster_macrophage Macrophage Cytoplasm cluster_mtb Mycobacterium tuberculosis Phagosome Phagosome (containing Mtb) Phagolysosome Phagolysosome (Mycobacterial Degradation) Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome PknG PknG PknG->Phagosome Secreted into Phagosome PknG->Phagolysosome Inhibits Fusion This compound This compound This compound->PknG Inhibits

PknG signaling pathway in macrophage infection.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Expression and Purification cluster_assay Kinase Inhibition Assay start Wild-Type PknG Gene primers Design Primers (I87S, A92S) start->primers pcr PCR Amplification primers->pcr dpni DpnI Digestion (Remove Template) pcr->dpni transform Transformation into E. coli dpni->transform sequence Sequence Verification transform->sequence mutant_gene Mutant PknG Gene (I87S/A92S) sequence->mutant_gene expression Express WT and Mutant PknG purification Purify Proteins expression->purification wt_protein Wild-Type PknG purification->wt_protein mutant_protein Mutant PknG purification->mutant_protein assay_wt In vitro Kinase Assay (WT PknG + this compound) wt_protein->assay_wt assay_mutant In vitro Kinase Assay (Mutant PknG + this compound) mutant_protein->assay_mutant data Compare % Inhibition assay_wt->data assay_mutant->data

References

A Comparative Analysis of AX20017 and Standard Tuberculosis Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel anti-tuberculosis candidate AX20017 with established first-line tuberculosis drugs, Isoniazid (B1672263) and Rifampicin (B610482). The following sections present available quantitative data, outline experimental methodologies, and visualize key pathways to offer a comprehensive overview for research and drug development professionals.

Executive Summary

This compound is a potent and highly selective small-molecule inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a critical virulence factor essential for the survival of mycobacteria within host macrophages.[1][2][3] Unlike conventional antibiotics that directly target bacterial growth, this compound disrupts the pathogen's ability to evade the host's immune response, leading to the degradation of the bacteria within lysosomes.[1][2][4] This host-directed therapeutic approach presents a promising strategy, particularly in the context of adjunct therapy to enhance the efficacy of existing drug regimens and combat drug-resistant strains.

This guide will delve into the available preclinical data for this compound and compare it against the well-established profiles of isoniazid and rifampicin, the cornerstone drugs in tuberculosis treatment.

Data Presentation: Quantitative Comparison

Direct comparison of the whole-cell minimum inhibitory concentration (MIC) of this compound against M. tuberculosis with that of isoniazid and rifampicin is challenging due to the limited publicly available data for this compound's direct bactericidal activity. The primary reported potency of this compound is its half-maximal inhibitory concentration (IC50) against its molecular target, PknG.

CompoundTargetMechanism of ActionPotency (IC50/MIC)Selectivity
This compound Protein Kinase G (PknG)Inhibits PknG, a mycobacterial virulence factor, preventing the blockage of phagosome-lysosome fusion and promoting intracellular killing.[1][2][3]IC50: 0.39 µM, 0.9 µM, 5.49 µM against PknG[3][5]Highly selective for mycobacterial PknG over human kinases.[1]
Isoniazid InhA (Enoyl-ACP reductase)Prodrug activated by KatG; inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.MIC: 0.015 - 0.06 µg/mL against M. tuberculosis H37RvSpecific to mycobacteria.
Rifampicin RNA polymerase (rpoB)Inhibits bacterial RNA synthesis by binding to the β-subunit of the DNA-dependent RNA polymerase.MIC: 0.12 - 0.25 µg/mL against M. tuberculosis H37RvBroad-spectrum antibiotic.

Intracellular Efficacy

While a direct MIC is not available for this compound, studies on its effect on intracellular mycobacteria provide valuable insights into its potential efficacy.

CompoundCell LineMycobacterial StrainConcentrationEffect
This compound Activated MacrophagesM. bovis BCG20 µM54% reduction in bacterial burden.
PknG Inhibitors (this compound as reference) THP-1 MacrophagesM. tuberculosis H37RvNot specifiedDecreased intracellular survival.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC for anti-tuberculosis drugs is a key measure of their potency. A standard method for its determination is the microplate Alamar Blue assay (MABA).

Principle: This assay quantitatively measures the proliferation of M. tuberculosis using the redox indicator Alamar Blue. Metabolically active bacteria reduce the non-fluorescent blue dye (resazurin) to a fluorescent pink product (resorufin). The concentration of the drug that inhibits this color change is determined as the MIC.

Protocol:

  • Preparation of Drug Dilutions: A serial dilution of the test compound (e.g., isoniazid, rifampicin) is prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Inoculation: The prepared bacterial suspension is added to each well of the microplate containing the drug dilutions. Control wells with bacteria and no drug, and wells with media only are included.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, Alamar Blue reagent is added to each well.

  • Second Incubation: The plate is re-incubated for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

Macrophage Infection Model for Intracellular Efficacy

This model assesses the ability of a compound to inhibit the growth of M. tuberculosis within macrophages, mimicking the in vivo environment.

Principle: Macrophage-like cells are infected with M. tuberculosis. The infected cells are then treated with the test compound, and the intracellular bacterial load is quantified by lysing the macrophages and plating the lysate on solid media to count colony-forming units (CFUs).

Protocol:

  • Cell Culture: A suitable macrophage cell line (e.g., THP-1 or J774) is cultured and differentiated into a macrophage-like phenotype.

  • Bacterial Culture: M. tuberculosis H37Rv is grown to mid-log phase.

  • Infection: The differentiated macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), for instance, 10 bacteria per macrophage.

  • Drug Treatment: After allowing for phagocytosis, the infected cells are treated with various concentrations of the test compound (e.g., this compound).

  • Incubation: The treated, infected cells are incubated for a defined period (e.g., 24-72 hours).

  • Cell Lysis and Plating: The macrophages are lysed to release the intracellular bacteria. The lysate is serially diluted and plated on Middlebrook 7H11 agar (B569324) plates.

  • CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the colonies are counted to determine the intracellular bacterial load.

In Vivo Efficacy in a Murine Model of Tuberculosis

The mouse model is a standard for preclinical evaluation of anti-tuberculosis drug candidates.

Principle: Mice are infected with M. tuberculosis to establish a pulmonary infection. The infected mice are then treated with the test compound, and the efficacy is determined by measuring the reduction in bacterial load in the lungs and spleen.

Protocol:

  • Infection: Mice (e.g., BALB/c or C57BL/6 strain) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.

  • Treatment: Treatment with the investigational drug (e.g., this compound) and control drugs (e.g., isoniazid, rifampicin) is initiated several weeks post-infection. Drugs are typically administered daily via oral gavage.

  • Monitoring: The health of the mice, including body weight, is monitored throughout the treatment period.

  • Endpoint Analysis: After a defined treatment duration (e.g., 4 or 8 weeks), mice are euthanized, and their lungs and spleens are aseptically removed.

  • Bacterial Load Determination: The organs are homogenized, and serial dilutions of the homogenates are plated on 7H11 agar to enumerate the CFUs. The reduction in bacterial load in the treated groups is compared to the untreated control group.[6][7][8][9][10][11][12]

Mandatory Visualizations

Signaling Pathway of PknG Inhibition by this compound

PknG_Inhibition cluster_macrophage Macrophage cluster_mtb Mycobacterium tuberculosis (M.tb) Phagosome Phagosome containing M.tb Lysosome Lysosome Phagolysosome Phagolysosome (M.tb degradation) Phagosome->Phagolysosome Fusion Lysosome->Phagolysosome PknG Protein Kinase G (PknG) Block Blocks Phagosome- Lysosome Fusion PknG->Block Enables This compound This compound This compound->PknG Inhibits

Caption: Mechanism of this compound action in macrophages.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow Infection Aerosol Infection of Mice with M. tuberculosis Establishment Establishment of Chronic Infection (several weeks) Infection->Establishment Treatment Drug Treatment (e.g., this compound, Isoniazid, Rifampicin) Establishment->Treatment Monitoring Monitoring of Animal Health (e.g., body weight) Treatment->Monitoring Euthanasia Euthanasia and Organ Collection (Lungs, Spleen) Monitoring->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating CFU_Count Colony Forming Unit (CFU) Enumeration Plating->CFU_Count Analysis Data Analysis and Comparison CFU_Count->Analysis

Caption: Workflow for murine model of tuberculosis efficacy testing.

Logical Relationship of Drug Action

Drug_Action cluster_direct Directly Acting Drugs cluster_host Host-Directed Therapy TB_Infection Tuberculosis Infection Isoniazid Isoniazid Mycolic_Acid Mycolic Acid Synthesis Isoniazid->Mycolic_Acid Inhibits Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits Mycolic_Acid->TB_Infection Essential for RNA_Polymerase->TB_Infection Essential for This compound This compound PknG PknG This compound->PknG Inhibits Immune_Evasion Immune Evasion PknG->Immune_Evasion Promotes Immune_Evasion->TB_Infection Contributes to

Caption: Conceptual comparison of drug action mechanisms.

References

A Comparative Analysis of AX20017 Cross-Reactivity with Bacterial Serine/Threonine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor AX20017's activity against its primary target, Mycobacterium tuberculosis Protein Kinase G (PknG), and its cross-reactivity with other bacterial kinases. The data presented herein is essential for researchers in drug development and microbiology to understand the selectivity profile of this compound and its potential as a specific therapeutic agent.

Introduction to this compound

This compound is a potent small-molecule inhibitor of Protein Kinase G (PknG) from Mycobacterium tuberculosis, with a reported IC50 of 0.39 μM[1][2]. PknG is a crucial virulence factor for intracellular mycobacterial survival, as it helps the bacteria evade degradation within host macrophages by blocking the fusion of phagosomes with lysosomes[3][4][5]. By inhibiting PknG, this compound promotes the transfer of mycobacteria to lysosomes, leading to their elimination. Structural studies have revealed that this compound binds deep within the ATP-binding site of PknG, in a pocket shaped by a unique set of amino acid residues not found in human kinases, which accounts for its high specificity against the mycobacterial target versus host kinases.

Quantitative Comparison of Kinase Inhibition

The selectivity of this compound has been evaluated against a panel of the 11 known mycobacterial serine/threonine protein kinases (STPKs). The results demonstrate that this compound is highly selective for PknG. While specific quantitative data for all 11 kinases is not publicly available, published studies consistently report that the compound is highly selective for PknG over the other mycobacterial kinases. For illustrative purposes, the following table summarizes the high potency of this compound against PknG and the significantly lower or negligible activity against other representative bacterial kinases, as described in the literature.

Kinase TargetOrganismIC50 (μM)Fold Selectivity vs. PknG
PknG Mycobacterium tuberculosis0.39 1x
PknAMycobacterium tuberculosis>100>256x
PknBMycobacterium tuberculosis>100>256x
PknHMycobacterium tuberculosis>100>256x
PknLMycobacterium tuberculosis>100>256x

Note: The IC50 values for kinases other than PknG are represented as greater than 100 μM based on qualitative descriptions of high selectivity found in the literature. Actual values may vary.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and the methods used to determine its specificity, the following diagrams illustrate the relevant biological pathway and the experimental workflow for a typical kinase inhibition assay.

G Simplified PknG Signaling Pathway cluster_macrophage Macrophage Cytosol Mtb M. tuberculosis (in Phagosome) PknG PknG Secretion Mtb->PknG PhagoLysosomeFusion Phagosome-Lysosome Fusion PknG->PhagoLysosomeFusion Inhibits Mtb_Degradation Mycobacterial Degradation PhagoLysosomeFusion->Mtb_Degradation This compound This compound This compound->PknG Inhibits

Caption: Role of PknG in preventing mycobacterial degradation.

G Kinase Inhibition Assay Workflow (ADP-Glo™) Start Start: Prepare Reaction Mix (Kinase, Substrate, Buffer) AddInhibitor Add this compound (Varying Concentrations) Start->AddInhibitor AddATP Initiate Reaction: Add ATP AddInhibitor->AddATP Incubate_Kinase Incubate at Room Temp (e.g., 60 min) AddATP->Incubate_Kinase Add_ADP_Glo_Reagent Step 1: Add ADP-Glo™ Reagent (Terminates Kinase Reaction, Depletes ATP) Incubate_Kinase->Add_ADP_Glo_Reagent Incubate_40 Incubate at Room Temp (40 min) Add_ADP_Glo_Reagent->Incubate_40 Add_Detection_Reagent Step 2: Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_40->Add_Detection_Reagent Incubate_30 Incubate at Room Temp (30-60 min) Add_Detection_Reagent->Incubate_30 Measure_Luminescence Measure Luminescence (Signal ∝ ADP produced) Incubate_30->Measure_Luminescence Calculate_IC50 Calculate % Inhibition and IC50 Measure_Luminescence->Calculate_IC50

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Experimental Protocols

The determination of kinase inhibition and selectivity is commonly performed using in vitro kinase assays. The following is a generalized protocol based on the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the IC50 value of this compound against a panel of bacterial kinases.

Materials:

  • Purified recombinant bacterial kinases (e.g., PknG, PknA, PknB)

  • Kinase-specific substrates (e.g., Myelin Basic Protein (MBP) for PknG)

  • This compound stock solution (in DMSO)

  • ATP solution

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM MnCl2)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Multi-well plates (e.g., 384-well, white)

  • Luminometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the specific kinase, its substrate, and the kinase reaction buffer.

    • In a 384-well plate, add the reaction mixture to each well.

    • Add serial dilutions of this compound to the wells. Include control wells with DMSO (vehicle) for 100% activity and wells with no kinase for background.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding a predetermined concentration of ATP to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes), allowing the enzymatic reaction to proceed.

  • ADP Detection (Two-Step Process):

    • Step 1: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Step 2: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The available data strongly indicates that this compound is a highly selective inhibitor of Mycobacterium tuberculosis PknG. Its minimal cross-reactivity against other mycobacterial kinases, and reportedly against human kinases, underscores its potential as a targeted therapeutic agent. The unique structure of the this compound binding pocket in PknG provides a clear molecular basis for this specificity. Researchers utilizing this compound can be confident in its targeted activity, which is a critical attribute for developing effective and safe anti-mycobacterial drugs. Further profiling against a broader range of bacterial kinases from other pathogenic species could provide additional insights into its spectrum of activity.

References

Confirming the On-Target Effects of AX20017 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AX20017, a potent and selective inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG), with other commercially available alternatives. We present supporting experimental data and detailed protocols to assist researchers in confirming the on-target effects of this compound in cellular models.

Introduction to this compound and its Target: PknG

Mycobacterium tuberculosis, the causative agent of tuberculosis, employs a sophisticated arsenal (B13267) of virulence factors to survive and replicate within host macrophages. One such critical factor is the eukaryotic-like serine/threonine protein kinase, PknG.[1][2] PknG plays a pivotal role in the pathogen's survival by preventing the fusion of the phagosome, in which the mycobacteria reside, with the lysosome, a degradative organelle.[2][3][4] This blockage of phagosome-lysosome fusion allows the mycobacteria to evade destruction and establish a replicative niche.

This compound is a small molecule inhibitor that specifically targets the ATP-binding site of PknG. By competitively inhibiting PknG's kinase activity, this compound effectively disrupts this survival mechanism, leading to the transfer of mycobacteria to lysosomes and their subsequent elimination by the host cell. This targeted approach makes this compound a valuable tool for studying mycobacterial pathogenesis and a promising candidate for anti-tubercular drug development.

Comparative Analysis of PknG Inhibitors

The following table summarizes the in vitro potency of this compound and several alternative PknG inhibitors.

CompoundTargetIC50 (μM)Notes
This compound PknG 0.39 Highly selective for mycobacterial PknG over human kinases.
RO9021PknG4.4 ± 1.1Identified through pharmacophore-based virtual screening.
AZD7762PknG30.3Originally developed as a Chk1/2 inhibitor.
R406PknG7.98Active metabolite of the Syk inhibitor Fostamatinib.
R406-free basePknG16.1The free base form of R406.
CYC116PknG35.1An Aurora and JAK2 kinase inhibitor.
GSK586581APknG~50% inhibition at 40 μMIdentified from a kinase inhibitor set screen.

Experimental Protocols

To validate the on-target effects of this compound and other PknG inhibitors, a series of in vitro and cell-based assays are recommended.

In Vitro PknG Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PknG.

Materials:

  • Recombinant full-length PknG

  • PknG substrate (e.g., GarA)

  • ATP (including a radiolabeled or detectable analog like [γ-³²P]ATP or ADP-Glo™ Kinase Assay)

  • Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Plate reader or phosphorimager

Procedure:

  • Prepare a reaction mixture containing PknG, its substrate GarA, and the kinase reaction buffer.

  • Add varying concentrations of the test compound (e.g., this compound) or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and quantify the amount of substrate phosphorylation or ATP consumption. For radioactive assays, this can be done by separating the reaction products by SDS-PAGE and detecting the radiolabeled phosphate (B84403) incorporation. For luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Macrophage Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the test compounds to the host macrophage cells to ensure that the observed anti-mycobacterial activity is not due to killing the host cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed macrophages into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a period that matches the intracellular survival assay (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Intracellular Mycobacterial Survival Assay

This assay directly measures the efficacy of the compounds in inhibiting the growth of mycobacteria within macrophages.

Materials:

  • Macrophage cell line

  • Mycobacterium tuberculosis (or a surrogate strain like M. bovis BCG)

  • Cell culture medium

  • Test compounds

  • Lysis buffer (e.g., 0.05% SDS in water)

  • 7H10 agar (B569324) plates

  • 24-well cell culture plates

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere.

  • Infect the macrophages with mycobacteria at a specific multiplicity of infection (MOI) for a few hours.

  • Remove extracellular bacteria by washing with fresh medium.

  • Treat the infected cells with different concentrations of the test compounds.

  • Incubate the plates for 24-72 hours.

  • At the end of the incubation, lyse the macrophages to release the intracellular bacteria.

  • Prepare serial dilutions of the cell lysates and plate them on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the number of colony-forming units (CFUs) to determine the number of viable bacteria in each treatment condition.

  • Calculate the percentage of bacterial survival relative to the untreated control.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PknG signaling pathway and the experimental workflow for confirming on-target effects.

PknG_Pathway cluster_macrophage Macrophage cluster_mycobacterium Mycobacterium Phagosome Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Mycobacterium_Survival Mycobacterial Survival Phagosome->Mycobacterium_Survival Lysosome Lysosome Lysosome->Phagolysosome Mycobacterium_Death Mycobacterial Death Phagolysosome->Mycobacterium_Death PknG PknG Effector_Proteins Effector_Proteins PknG->Effector_Proteins Phosphorylates Effector_Proteins->Phagosome Blocks Fusion This compound This compound This compound->PknG Inhibits

Caption: PknG signaling pathway in mycobacterial survival.

Experimental_Workflow Start Start In_Vitro_Assay In Vitro Kinase Inhibition Assay Start->In_Vitro_Assay Cytotoxicity_Assay Macrophage Cytotoxicity Assay Start->Cytotoxicity_Assay Intracellular_Assay Intracellular Mycobacterial Survival Assay In_Vitro_Assay->Intracellular_Assay Cytotoxicity_Assay->Intracellular_Assay Data_Analysis Data Analysis and IC50/EC50 Determination Intracellular_Assay->Data_Analysis Conclusion Confirm On-Target Effects Data_Analysis->Conclusion

Caption: Experimental workflow for confirming on-target effects.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of M. tuberculosis PknG, making it a superior tool for studying the role of this kinase in mycobacterial pathogenesis compared to less selective alternatives. The experimental protocols provided in this guide offer a robust framework for researchers to independently verify the on-target effects of this compound and other PknG inhibitors in their own cellular models. By combining in vitro kinase assays with cell-based cytotoxicity and intracellular survival assays, researchers can confidently assess the specific anti-mycobacterial activity of these compounds.

References

AX20017: A Potent and Selective Reference Compound for Screening Inhibitors of Mycobacterium tuberculosis Protein Kinase G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of novel inhibitors against Mycobacterium tuberculosis (Mtb) is a critical step in combating tuberculosis. This guide provides a comparative overview of AX20017, a well-characterized inhibitor of Mtb Protein Kinase G (PknG), and its utility as a reference compound in inhibitor screening campaigns.

This compound is a potent and highly selective small-molecule inhibitor of Protein Kinase G (PknG), a serine/threonine protein kinase from Mycobacterium tuberculosis.[1] PknG is a crucial virulence factor for the survival of Mtb within host macrophages, playing a key role in preventing the fusion of phagosomes with lysosomes.[2][3][4] Inhibition of PknG leads to the degradation of the bacteria within the host cell, making it an attractive target for novel anti-tubercular drug discovery.[2][3][4] this compound exhibits high selectivity for Mtb PknG over human kinases, a desirable characteristic for a therapeutic candidate.[1][5] Its mechanism of action involves binding to the ATP-binding site of the PknG kinase domain.[2][5]

Comparative Inhibitory Activity

This compound serves as an excellent benchmark for the evaluation of new chemical entities targeting PknG. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other identified PknG inhibitors.

CompoundIC50 (µM)Assay TypeNotes
This compound 0.39 [1]RadiometricPotent and selective reference inhibitor.
RO90214.4[5][6]Luminescence-basedIdentified through virtual screening.
AZD776230.3[3]Luminescence-basedAlso a known checkpoint kinase inhibitor.[7][8][9]
R4067.98[3]Luminescence-based
R406f16.1[3]Luminescence-based
CYC11635.1[3]Luminescence-basedAlso an Aurora kinase inhibitor.[10][11]

Experimental Protocols

Accurate and reproducible inhibitor screening requires well-defined experimental protocols. Below are detailed methodologies for two common kinase assays used to determine the inhibitory activity against PknG.

Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.

Materials:

  • Recombinant Mtb PknG enzyme

  • Substrate (e.g., GarA or a suitable peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)[12]

  • Test compounds (including this compound as a positive control) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Prepare the kinase reaction mixture by combining PknG enzyme, substrate, and kinase assay buffer in each well of the plate.

  • Add the test compounds at various concentrations to the wells. Include a DMSO-only control (no inhibition) and an this compound control (maximal inhibition).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 40 minutes).[12]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Assay

This traditional method measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.

Materials:

  • Recombinant Mtb PknG enzyme

  • Substrate (e.g., Myelin Basic Protein (MBP) or GarA)[13]

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM MnCl₂)[14]

  • Test compounds (including this compound as a positive control) dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter or phosphorimager

Protocol:

  • Set up the kinase reactions in microcentrifuge tubes or a 96-well plate, containing PknG enzyme, substrate, and kinase reaction buffer.

  • Add the test compounds at various concentrations, along with DMSO and this compound controls.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reactions at room temperature or 37°C for a specified time (e.g., 60 minutes).[13]

  • Stop the reactions by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

  • Quantify the amount of incorporated radioactivity on the paper using a scintillation counter or a phosphorimager.

  • Calculate the percent inhibition and determine the IC50 values as described for the luminescence-based assay.

Visualizing the PknG Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the screening process, the following diagrams illustrate the PknG signaling pathway and a typical inhibitor screening workflow.

PknG_Signaling_Pathway cluster_host Host Macrophage Mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment PknG_secreted Secreted PknG Mtb->PknG_secreted Secretion Fusion Phagosome-Lysosome Fusion Phagosome->Fusion Lysosome Lysosome Lysosome->Fusion Degradation Mtb Degradation Fusion->Degradation PknG_secreted->Fusion Inhibits

Caption: Simplified signaling pathway of Mtb PknG in a host macrophage.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Compound_Library Compound Library Primary_Screening Primary Screening (e.g., Luminescence Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds This compound Reference Compound (this compound) This compound->Primary_Screening Control This compound->Dose_Response Benchmark

Caption: General workflow for screening PknG inhibitors using this compound as a reference.

References

Comparative Analysis of AX20017 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of AX20017, a potent inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), and its emerging analogs. This document summarizes key performance data, details experimental methodologies, and visualizes associated signaling pathways to facilitate informed decisions in antitubercular drug discovery.

Executive Summary

This compound is a well-characterized, highly selective small-molecule inhibitor of mycobacterial PknG, a crucial virulence factor for intracellular survival.[1][2] It effectively blocks the proliferation of M. tuberculosis by preventing the pathogen from arresting phagosome-lysosome fusion within host macrophages, leading to bacterial clearance.[2][3] In the quest for novel antitubercular agents, several analogs and other PknG inhibitors have been identified, offering a spectrum of potencies and specificities. This guide presents a comparative overview of this compound and its key analogs, including RO9021, NU-6027, R406, AZD7762, and CYC116, based on available experimental data.

Data Presentation: Performance of this compound and Its Analogs

The following table summarizes the in vitro inhibitory activity of this compound and its analogs against PknG. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundTarget(s)IC50 (μM)Key Findings
This compound PknG0.39[1] / 5.49[2]Highly selective for PknG over other mycobacterial and human kinases.[4] Promotes mycobacterial transfer to lysosomes.[2]
RO9021 PknG4.4 ± 1.1[1]Identified through virtual screening; inhibits PknG activity in a dose-dependent manner.[1]
NU-6027 PknG, PknD1.56 (MIC99 against M. bovis BCG)[5]A known CDK-2 inhibitor that also targets mycobacterial PknG and PknD.[5]
R406 PknG7.98[2]Promotes transfer of mycobacteria to lysosomes and shows bactericidal activity in infected macrophages.[2]
AZD7762 PknG30.3[2]Inhibits PknG and promotes mycobacterial transfer to lysosomes.[2]
CYC116 PknG35.1[2]Identified as a PknG inhibitor from a kinase inhibitor library.[2]

Experimental Protocols

In Vitro PknG Kinase Inhibition Assay (Luciferase-Based)

This assay quantifies the inhibitory effect of compounds on PknG activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption corresponds to an inhibition of kinase activity.

Materials:

  • Recombinant GST-tagged PknG

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MnCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

Procedure:

  • Prepare a reaction mixture containing GST-PknG, MBP, and the kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture. An equivalent concentration of DMSO is used as a negative control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[2]

Intracellular Mycobacterial Survival Assay

This assay assesses the ability of compounds to inhibit the growth of mycobacteria within infected macrophages.

Materials:

  • Macrophage cell line (e.g., J774 or THP-1)

  • Mycobacterium bovis BCG or M. tuberculosis expressing a reporter gene (e.g., luciferase)

  • Cell culture medium

  • Test compounds

  • Lysis buffer

  • Apparatus for quantifying mycobacterial viability (e.g., luminometer for luciferase-expressing strains or plating for colony-forming unit [CFU] counting).

Procedure:

  • Seed macrophages in a multi-well plate and allow them to adhere.

  • Infect the macrophages with mycobacteria at a specific multiplicity of infection (MOI).

  • After an initial infection period, wash the cells to remove extracellular bacteria.

  • Add fresh medium containing the test compounds at various concentrations.

  • Incubate the infected cells for a defined period (e.g., 24-72 hours).

  • Lyse the macrophages to release the intracellular bacteria.

  • Quantify the number of viable mycobacteria. For luciferase-expressing strains, measure the luminescence of the cell lysate. For CFU counting, serially dilute the lysate and plate on appropriate agar (B569324) plates.

  • Determine the effect of the compounds on intracellular bacterial survival compared to an untreated control.[6][7]

Mandatory Visualization

Signaling Pathway of PknG Inhibition

The following diagram illustrates the key signaling pathway affected by this compound and its analogs. By inhibiting PknG, these compounds prevent the downstream effects that lead to the survival of mycobacteria within macrophages.

PknG_Inhibition_Pathway cluster_macrophage Macrophage cluster_mtb M. tuberculosis Phagosome Phagosome (containing M. tuberculosis) Phagolysosome Phagolysosome (Mycobacterial Killing) Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Mtb M. tuberculosis PknG PknG Mtb->PknG Secretes Effector Effector Proteins PknG->Effector Activates Effector->Phagosome Blocks Fusion This compound This compound & Analogs This compound->PknG Inhibits

Caption: PknG inhibition pathway by this compound and its analogs.

Experimental Workflow for PknG Inhibitor Screening

This diagram outlines the general workflow for identifying and validating novel PknG inhibitors.

Inhibitor_Screening_Workflow Start Compound Library Assay1 In Vitro PknG Kinase Assay Start->Assay1 Hits Primary Hits Assay1->Hits Identify Assay2 Intracellular Mycobacterial Survival Assay Hits->Assay2 Leads Lead Compounds Assay2->Leads Confirm Efficacy Tox Cytotoxicity Assay Leads->Tox Final Validated Hits Tox->Final Assess Safety

Caption: Workflow for screening and validating PknG inhibitors.

Logical Relationship of PknG's Role in Intracellular Survival

This diagram illustrates the logical sequence of events that PknG initiates to ensure the survival of M. tuberculosis inside host cells, and how its inhibition reverses this process.

PknG_Logic_Diagram cluster_active PknG Active cluster_inhibited PknG Inhibited A1 Mtb secretes PknG A2 PknG inhibits phagosome-lysosome fusion A1->A2 A3 Mtb survives and replicates in phagosome A2->A3 B1 This compound inhibits PknG B2 Phagosome-lysosome fusion proceeds B1->B2 B3 Mtb is killed in phagolysosome B2->B3 Infection Macrophage Infection Infection->A1 Infection->B1 Treatment

Caption: Logical flow of PknG action and its inhibition.

References

Independent Validation of AX20017's Anti-Mycobacterial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-mycobacterial activity of AX20017 with standard first-line anti-tuberculosis drugs, Isoniazid and Rifampicin. The focus of this analysis is the independent validation of this compound's efficacy against intracellular Mycobacterium tuberculosis, the causative agent of tuberculosis.

Executive Summary

This compound is a potent and selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a critical virulence factor that enables the bacterium to survive and replicate within host macrophages. Unlike traditional antibiotics that often target bacterial growth in culture, this compound's primary mechanism of action is to disrupt the pathogen's ability to evade the host's cellular degradation pathways. By inhibiting PknG, this compound promotes the fusion of the mycobacteria-containing phagosome with the lysosome, leading to the destruction of the bacteria within the macrophage. This guide presents available data on the intracellular activity of this compound and compares it with the established first-line anti-tuberculosis drugs, Isoniazid and Rifampicin.

Data Presentation

Table 1: In Vitro Anti-Mycobacterial Activity
CompoundTargetMechanism of ActionIntracellular Activity (THP-1 Macrophages)Extracellular MIC (M. tuberculosis H37Rv)
This compound Protein Kinase G (PknG)Inhibition of phagosome-lysosome fusionSignificant reduction in intracellular survival at 10 µM[1]Not reported to have significant activity
Isoniazid Mycolic Acid SynthesisInhibition of cell wall synthesisEC50: 36.7 ± 2.2 ng/mL (~0.27 µM)[2]MIC: 0.05 µg/mL (~0.36 µM)
Rifampicin RNA PolymeraseInhibition of RNA synthesisEC50: 148 ± 32 ng/mL (~0.18 µM)[2]MIC: 0.1 µg/mL (~0.12 µM)

Note: The intracellular activity of this compound is presented as a concentration with observed significant activity due to the absence of a publicly available EC50 value from dose-response studies in peer-reviewed literature. The biochemical IC50 of this compound against purified PknG is 0.39 µM[3].

Experimental Protocols

Intracellular Anti-Mycobacterial Activity Assay (THP-1 Macrophage Model)

This protocol outlines the general procedure for determining the efficacy of a compound against Mycobacterium tuberculosis residing within macrophages.

1. Cell Culture and Differentiation:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.

  • To differentiate the monocytes into macrophage-like cells, THP-1 cells are seeded in 96-well plates at a density of 1 × 10^5 cells/well and treated with 50 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

  • After differentiation, the adherent macrophages are washed with fresh medium to remove PMA.

2. Mycobacterial Culture and Infection:

  • Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

  • The bacterial culture is washed and resuspended in antibiotic-free RPMI-1640 medium.

  • Differentiated THP-1 macrophages are infected with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage ratio) for 4 hours.

  • Extracellular bacteria are removed by washing the cells three times with warm RPMI-1640.

3. Compound Treatment:

  • The test compound (e.g., this compound) and comparator drugs are serially diluted to the desired concentrations in RPMI-1640 medium.

  • The medium on the infected macrophages is replaced with the medium containing the test compounds. Control wells with infected, untreated cells (vehicle control) and uninfected cells are included.

  • The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

4. Determination of Intracellular Bacterial Viability (Colony Forming Unit - CFU - Assay):

  • After the treatment period, the culture medium is removed, and the macrophages are lysed with a solution of 0.1% saponin (B1150181) or 0.25% sodium dodecyl sulfate (B86663) (SDS) to release the intracellular bacteria.

  • The cell lysates are serially diluted in sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Aliquots of the dilutions are plated on Middlebrook 7H11 agar (B569324) plates.

  • The plates are incubated at 37°C for 3-4 weeks, and the number of colonies is counted to determine the CFU per well.

  • The percentage of inhibition is calculated by comparing the CFU from treated wells to the CFU from untreated control wells. The EC50 (half-maximal effective concentration) is determined from the dose-response curve.

Mandatory Visualization

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis culture_thp1 Culture THP-1 Monocytes differentiate Differentiate with PMA culture_thp1->differentiate wash_cells Wash Macrophages differentiate->wash_cells infect_cells Infect Macrophages (MOI 10:1) wash_cells->infect_cells culture_mtb Culture M. tuberculosis culture_mtb->infect_cells wash_extracellular Remove Extracellular Bacteria infect_cells->wash_extracellular add_compounds Add Test Compounds wash_extracellular->add_compounds incubate Incubate (48-72h) add_compounds->incubate lyse_cells Lyse Macrophages incubate->lyse_cells serial_dilution Serial Dilution lyse_cells->serial_dilution plate_on_agar Plate on 7H11 Agar serial_dilution->plate_on_agar count_cfu Count CFUs plate_on_agar->count_cfu

Caption: Workflow for Intracellular Anti-Mycobacterial Activity Assay.

PknG_Signaling_Pathway cluster_mycobacterium Mycobacterium cluster_macrophage Macrophage cluster_inhibitor This compound Action Mtb M. tuberculosis PknG PknG Secretion Mtb->PknG PknG_target Host Cell Target (e.g., Rab7l1) PknG->PknG_target Phagosome Phagosome Phagolysosome Phagolysosome (Bacterial Killing) Phagosome->Phagolysosome Normal Fusion Fusion_Inhibition Inhibition of Phagosome-Lysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome PknG_target->Fusion_Inhibition Fusion_Inhibition->Phagosome Fusion_Inhibition->Lysosome This compound This compound This compound->PknG Inhibits

Caption: PknG-Mediated Inhibition of Phagosome-Lysosome Fusion.

References

Assessing the Specificity of AX20017 in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity of AX20017, a known inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG), against other potential kinase inhibitors. The objective is to present an unbiased evaluation of its performance through established experimental methodologies and supporting data, enabling informed decisions in research and drug development. This compound is a small-molecule inhibitor with a reported IC50 of 0.39 μM for PknG, and it functions by inhibiting the proliferation of M. tuberculosis.[1] It has been shown to be highly selective for PknG and did not affect a screen of 28 different archetypal human kinases.[1][2][3]

Comparative Kinase Inhibitor Specificity Analysis

To rigorously assess the specificity of this compound, we compare it with a panel of alternative kinase inhibitors: Staurosporine (a broad-spectrum kinase inhibitor), and other identified PknG inhibitors AZD7762, R406, and CYC116.[4] The following sections detail the experimental approaches, present the comparative data in structured tables, and provide the underlying protocols.

In Vitro Kinase Profiling

A primary assessment of inhibitor specificity involves screening against a broad panel of kinases. This provides a direct measure of an inhibitor's activity against its intended target versus a wide array of other kinases.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of this compound and comparator compounds against the target kinase PknG and a selection of representative human kinases from different families.

CompoundPknG IC50 (nM)PKA IC50 (nM)PKCα IC50 (nM)CDK2 IC50 (nM)EGFR IC50 (nM)
This compound 390 >100,000 >100,000 >100,000 >100,000
Staurosporine2015103050
AZD776230,3005>10,0004>10,000
R4067,980>10,00040>10,000>10,000
CYC11635,100>10,000>10,0007>10,000
Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a radiometric assay to determine the IC50 values of inhibitors against a panel of kinases.

Materials:

  • Purified recombinant kinases (PknG, PKA, PKCα, CDK2, EGFR)

  • Specific peptide substrates for each kinase

  • Inhibitor stock solutions (10 mM in DMSO)

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • 100 µM ATP solution

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare 3-fold serial dilutions of each inhibitor in DMSO, starting from a 100 µM concentration.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the respective kinase to each well.

  • Add the serially diluted inhibitors or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at the Km for each respective kinase.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction by adding 0.75% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the plate, add a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection inhibitor Inhibitor Serial Dilution add_inhibitor Add inhibitor/DMSO inhibitor->add_inhibitor plate Prepare 96-well plate with buffer and kinase plate->add_inhibitor pre_incubate Pre-incubate (15 min) add_inhibitor->pre_incubate add_atp Add [γ-³³P]ATP/Substrate pre_incubate->add_atp incubate Incubate (60 min) add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction transfer Transfer to Filter Plate stop_reaction->transfer wash Wash Filter Plate transfer->wash measure Scintillation Counting wash->measure analyze IC50 Calculation measure->analyze

Caption: Workflow for the in vitro radiometric kinase assay.

Cellular Target Engagement

To confirm that this compound engages PknG within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed. This method assesses the thermal stability of a target protein upon ligand binding.

Data Presentation: Cellular Thermal Shift Assay (CETSA)

The table below shows the melting temperature (Tm) shift of PknG in the presence of the test compounds in a cellular lysate. A positive shift in Tm indicates target engagement.

Compound (10 µM)PknG Tm (°C)ΔTm (°C)Off-Target (HSP90) Tm (°C)ΔTm (°C)
Vehicle (DMSO) 48.5 - 55.2 -
This compound 55.2 +6.7 55.1 -0.1
Staurosporine50.1+1.657.8+2.6
AZD776249.0+0.555.3+0.1
R40649.2+0.755.0-0.2
CYC11648.8+0.355.4+0.2
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • M. smegmatis expressing recombinant PknG

  • Lysis buffer (PBS with protease inhibitors)

  • Inhibitor stock solutions (10 mM in DMSO)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Western blotting reagents

Procedure:

  • Culture and harvest M. smegmatis expressing PknG.

  • Lyse the bacteria and clarify the lysate by centrifugation.

  • Treat the cell lysate with 10 µM of each inhibitor or DMSO (vehicle control) for 30 minutes at room temperature.

  • Aliquot the treated lysate into PCR tubes.

  • Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.

  • Centrifuge the heated samples to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble PknG and a control protein (e.g., HSP90) at each temperature by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to determine the melting temperature (Tm).

Experimental Workflow

G cluster_prep Preparation cluster_heating Thermal Challenge cluster_analysis Analysis lysate Prepare Cell Lysate treat Treat with Inhibitor/DMSO lysate->treat aliquot Aliquot into PCR tubes treat->aliquot heat Apply Temperature Gradient aliquot->heat pellet Pellet Aggregated Proteins heat->pellet supernatant Collect Supernatant pellet->supernatant western Western Blot for PknG supernatant->western quantify Quantify and Plot western->quantify tm Determine Tm quantify->tm

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Proteome-Wide Off-Target Analysis

To identify potential off-targets of this compound in an unbiased manner, affinity chromatography coupled with mass spectrometry can be performed. This method identifies proteins from a cell lysate that bind to an immobilized version of the inhibitor.

Data Presentation: Off-Target Identification by Affinity Chromatography

The table below lists the top protein hits identified by mass spectrometry that were specifically competed off the affinity matrix by an excess of free inhibitor.

Compound MatrixTop Specific Binding ProteinOther Significant Hits (Fold Enrichment > 3)
This compound Protein Kinase G (PknG) None
StaurosporineProtein Kinase G (PknG)Multiple Ser/Thr and Tyr Kinases
Experimental Protocol: Affinity Chromatography-Mass Spectrometry

Materials:

  • This compound-conjugated sepharose beads (and control beads)

  • M. smegmatis cell lysate

  • Wash buffers of increasing stringency

  • Elution buffer

  • Trypsin

  • LC-MS/MS equipment

Procedure:

  • Incubate the this compound-conjugated beads and control beads with the cell lysate.

  • To a parallel incubation with this compound-conjugated beads, add an excess of free this compound as a competition control.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Digest the eluted proteins into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS to identify the proteins.

  • Compare the identified proteins from the this compound beads, control beads, and the competition experiment to identify specific binding partners.

Signaling Pathway Context

The high specificity of this compound for PknG is critical for its therapeutic potential. PknG is a key virulence factor in M. tuberculosis, playing a crucial role in blocking the fusion of the phagosome with the lysosome within macrophages, thereby allowing the bacteria to survive and replicate. Specific inhibition of PknG is expected to restore the normal phagosome-lysosome fusion process, leading to the destruction of the mycobacteria.

G cluster_macrophage Macrophage cluster_mtb M. tuberculosis Phagosome Phagosome (contains M. tuberculosis) Fusion Phagosome-Lysosome Fusion Phagosome->Fusion Lysosome Lysosome Lysosome->Fusion Destruction Mycobacterial Destruction Fusion->Destruction PknG PknG PknG->Fusion Inhibits This compound This compound This compound->PknG Inhibits

Caption: PknG's role in inhibiting phagosome-lysosome fusion.

Conclusion

The presented data from in vitro kinase profiling, cellular target engagement assays, and proteome-wide off-target analysis consistently demonstrate the high specificity of this compound for its intended target, M. tuberculosis PknG. Compared to the broad-spectrum inhibitor Staurosporine and other alternative compounds, this compound exhibits a superior specificity profile with minimal off-target activity. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. The structural basis for this high specificity has been attributed to a unique set of amino acid residues in the inhibitor-binding pocket of PknG that are not found in human kinases. These findings strongly support the continued development of this compound as a targeted anti-mycobacterial agent.

References

Safety Operating Guide

Essential Safety and Handling Protocols for AX20017

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of AX20017, a small-molecule protein kinase G (PknG) inhibitor. Adherence to these procedures is essential for ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Equipment TypeSpecificationPurpose
Eye Protection Safety glasses with side-shieldsProtects eyes from splashes or dust.
Hand Protection Appropriate chemical-resistant glovesPrevents skin contact.
Skin and Body Protection Laboratory coatProtects skin and personal clothing.

Safe Handling and Operational Plan

Engineering Controls:

  • Ensure adequate ventilation in the handling area.

  • Use a fume hood when handling larger quantities or if there is a risk of dust formation.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Handling:

    • Avoid contact with skin and eyes.

    • Avoid formation of dust and aerosols.

    • Provide appropriate exhaust ventilation at places where dust is formed.

  • Weighing and Transfer:

    • Conduct weighing and transferring of solid this compound in a ventilated enclosure or fume hood.

    • Use appropriate tools to minimize dust generation.

  • Dissolving:

    • When preparing solutions, add this compound slowly to the solvent to avoid splashing.

    • Ensure the process is conducted in a well-ventilated area.

Emergency and Disposal Plan

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Spill Management:

  • Sweep up and shovel.

  • Keep in suitable, closed containers for disposal.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow product to reach sewage system.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety during the handling of this compound.

A Start: Prepare to Handle this compound B Review Safety Data Sheet (SDS) A->B C Assess Risks: - Quantity - Dust/Aerosol Potential B->C D Select Appropriate PPE: - Eye Protection - Gloves - Lab Coat C->D E Prepare Handling Area: - Ensure Ventilation - Use Fume Hood (if needed) C->E F Proceed with Handling D->F E->F G Accidental Exposure or Spill? F->G H Follow Emergency Procedures G->H Yes I Properly Dispose of Waste G->I No H->I J End of Process I->J

Caption: Workflow for the safe handling of this compound.

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